molecular formula C4H11NO3 B142929 (5R)-Dinoprost tromethamine CAS No. 126850-05-3

(5R)-Dinoprost tromethamine

Cat. No.: B142929
CAS No.: 126850-05-3
M. Wt: 121.14 g/mol
InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris, also known as THAM or Tris(hydroxymethyl)aminomethane, is classified as a 1, 2-aminoalcohol. 1, 2-aminoalcohols are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Tris is considered a soluble (in water), relatively neutral compound. Tromethamine is a member of the pyrrolo-pyrrole group of non-steroidal anti-inflammatory drugs (NSAID) with analgesic, anti-inflammatory, and anti-pyretic properties. Tromethamine inhibits both isoforms of cyclooxygenases (COX1 and COX2), thereby blocking the conversion of arachidonic acid to pro-inflammatory pro-prostaglandins. When inhibiting COX2, tromethamine may be effective in relieving pain and inflammation;  when inhibiting COX1, this agent may produce unacceptable gastrointestinal side effects.
Tris is a primary amino compound that is tert-butylamine in which one hydrogen attached to each methyl group is replaced by a hydroxy group. A compound widely used as a biological buffer substance in the pH range 7--9;  pKa = 8.3 at 20 ℃;  pKa = 7.82 at 37 ℃. It has a role as a buffer. It is a triol and a primary amino compound. It is a conjugate base of a member of Htris.
An organic amine proton acceptor. It is used in the synthesis of surface-active agents and pharmaceuticals;  as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer. (From Merck, 11th ed;  Martindale, The Extra Pharmacopoeia, 30th ed, p1424)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENZDBCJOHFCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023723
Record name Tromethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Tromethamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18432
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

219-220 °C at 10 mm Hg
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000022 [mmHg]
Record name Tromethamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18432
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Crystalline mass, WHITE, CRYSTALLINE POWDER

CAS No.

77-86-1
Record name Tris(hydroxymethyl)aminomethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tromethamine [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tromethamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trometamol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trometamol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tromethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trometamol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tromethamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171-172 °C
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (5R)-Dinoprost Tromethamine on Uterine Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of (5R)-Dinoprost tromethamine on uterine smooth muscle. It details the signaling pathways, presents quantitative data on its effects, and outlines the experimental protocols used to elucidate its function.

This compound is the tromethamine salt of naturally occurring prostaglandin (B15479496) F2α (PGF2α) and acts as a potent uterotonic agent. Its primary clinical applications include the induction of labor, termination of pregnancy, and control of postpartum hemorrhage.[1][2] Understanding its mechanism of action is crucial for the development of new therapeutic strategies for managing uterine contractility.

Core Mechanism of Action: From Receptor to Contraction

This compound exerts its effects on uterine smooth muscle cells (myocytes) by mimicking the action of endogenous PGF2α.[3] The signaling cascade is initiated by the binding of Dinoprost to its specific receptor, the Prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[1][4] The activation of the FP receptor triggers a series of intracellular events that culminate in myometrial contraction.

The key signaling pathway involves the Gq alpha subunit of the G-protein complex.[3] Upon activation, Gq stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, the main intracellular calcium store. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and leading to muscle contraction.

Simultaneously, DAG activates protein kinase C (PKC), which contributes to the contractile response through various mechanisms, including the phosphorylation of proteins that sensitize the contractile apparatus to Ca2+.

Beyond this primary pathway, PGF2α signaling in myometrial cells also involves other pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK and p38) and the NF-κB signaling pathway. These pathways are thought to be involved in longer-term effects, such as the regulation of gene expression for proteins that prepare the uterus for labor, known as uterine activation proteins.[5]

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm dinoprost (5R)-Dinoprost tromethamine (PGF2α) fp_receptor FP Receptor (GPCR) dinoprost->fp_receptor Binds to g_protein Gq Protein fp_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates contraction Uterine Smooth Muscle Contraction pkc->contraction Modulates ca2_release Ca²⁺ Release sr->ca2_release ca2_calmodulin Ca²⁺-Calmodulin Complex ca2_release->ca2_calmodulin Forms mlck Myosin Light Chain Kinase (MLCK) ca2_calmodulin->mlck Activates myosin Myosin Light Chain Phosphorylation mlck->myosin Phosphorylates myosin->contraction

Caption: Signaling pathway of this compound in uterine smooth muscle cells.

Quantitative Data on Uterine Response

The following tables summarize quantitative data on the effects of PGF2α on uterine smooth muscle contraction from in vitro studies.

Table 1: Potency of PGF2α in Inducing Uterine Smooth Muscle Response

ParameterSpeciesTissue/Cell TypeValueReference
pEC50HumanNon-pregnant myometrium6.3 ± 0.5[6]
pEC50 (Fmax)HumanMYLA cell line (immortalized myometrial)7.442 ± 0.18 (36.11 nM)[3]
pEC50 (AUC)HumanMYLA cell line (immortalized myometrial)7.498 ± 0.21 (31.74 nM)[3]
pEC50 (Frequency)HumanMYLA cell line (immortalized myometrial)8.572 ± 0.20 (2.678 nM)[3]
ED50 (Ca2+ increase)HumanMyometrial cells4 nM[2]

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Fmax refers to the maximum peak response, while AUC refers to the area under the curve.

Table 2: Effects of PGF2α on Uterine Contraction Parameters in Pregnant Women (Qualitative)

PGF2α ConcentrationEffect on Myometrial ContractionReference
10⁻⁸ - 10⁻⁶ MWeak contractile response in myometrium from pregnant women.[4]
125 µg (intraamniotic, initial dose)Exponential increase in uterine activity.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to study the effects of this compound on uterine smooth muscle.

Experimental Workflow for In Vitro Contractility Studies

G tissue_acquisition 1. Myometrial Tissue Acquisition (e.g., during Cesarean section) dissection 2. Dissection of Myometrial Strips tissue_acquisition->dissection mounting 3. Mounting in Organ Bath dissection->mounting equilibration 4. Equilibration and Spontaneous Contraction mounting->equilibration drug_addition 5. Addition of This compound (Cumulative Doses) equilibration->drug_addition data_recording 6. Isometric Tension Recording drug_addition->data_recording analysis 7. Data Analysis (Amplitude, Frequency, AUC) data_recording->analysis

Caption: Workflow for in vitro uterine smooth muscle contractility assay.

Isolation and Preparation of Human Myometrial Strips

Objective: To obtain viable uterine smooth muscle strips for in vitro contractility studies.

Materials:

  • Myometrial biopsies from consenting patients undergoing cesarean section.

  • Krebs-Ringer bicarbonate solution, continuously gassed with 95% O2 / 5% CO2.

  • Dissecting microscope, forceps, and scissors.

Protocol:

  • Myometrial biopsies are immediately placed in ice-cold Krebs-Ringer solution and transported to the laboratory.

  • The tissue is pinned in a dissecting dish containing fresh, gassed Krebs-Ringer solution.

  • The serosa and endometrium are carefully removed under a dissecting microscope.

  • The myometrium is cut into longitudinal strips of approximately 2 x 2 x 10 mm.

  • The prepared strips are kept in gassed Krebs-Ringer solution at 4°C until use.

In Vitro Uterine Smooth Muscle Contractility Assay (Organ Bath)

Objective: To measure the contractile response of myometrial strips to this compound.

Materials:

  • Isolated myometrial strips.

  • Organ bath system with temperature control and aeration.

  • Isometric force transducers.

  • Data acquisition system.

  • Krebs-Ringer bicarbonate solution.

  • This compound stock solution.

Protocol:

  • Myometrial strips are mounted vertically in organ baths containing Krebs-Ringer solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

  • The strips are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 g, during which spontaneous contractions usually develop.

  • Once stable spontaneous contractions are established, a cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath at set intervals.

  • The isometric tension is continuously recorded by the data acquisition system.

  • Contractile parameters such as amplitude, frequency, and area under the curve (AUC) are analyzed to determine the effect of the drug.

Measurement of Intracellular Calcium ([Ca2+]i)

Objective: To visualize and quantify changes in intracellular calcium concentration in myometrial cells in response to this compound.

Materials:

  • Cultured primary human myometrial smooth muscle cells.

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM).

  • Fluorescence microscopy system with a ratiometric imaging setup.

  • Physiological salt solution.

  • This compound solution.

Protocol:

  • Myometrial cells are cultured on glass coverslips.

  • The cells are loaded with a Ca2+ indicator dye (e.g., 5 µM Fura-2 AM) for 30-60 minutes at 37°C.

  • The coverslip is mounted in a perfusion chamber on the stage of a fluorescence microscope.

  • The cells are superfused with a physiological salt solution.

  • Basal [Ca2+]i is recorded by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

  • The cells are then stimulated with this compound, and the change in the fluorescence ratio is recorded over time.

  • The fluorescence ratios are converted to [Ca2+]i concentrations using a calibration procedure.

This in-depth guide provides a solid foundation for understanding the complex mechanism of action of this compound on uterine smooth muscle. The provided data and protocols serve as valuable resources for researchers and professionals in the field of reproductive biology and drug development.

References

An In-depth Technical Guide to (5R)-Dinoprost Tromethamine: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a biologically active lipid compound with significant applications in medicine. This technical guide provides a comprehensive overview of its discovery, a detailed exploration of its seminal synthesis pathway pioneered by E.J. Corey, and an in-depth look at its cellular signaling mechanisms. Quantitative data on its biological activity and synthesis yields are presented in structured tables for clarity. Detailed experimental protocols for key synthesis steps are also provided, offering valuable insights for researchers in drug development and organic synthesis.

Discovery and Background

Dinoprost (B1670695), pharmaceutically known as prostaglandin F2α, is a member of the prostaglandin family, a group of physiologically active lipid compounds that exhibit diverse hormone-like effects. Prostaglandins are derived from the enzymatic conversion of arachidonic acid.[1] PGF2α is a naturally occurring prostaglandin used in medicine to induce labor and as an abortifacient.[1] this compound is the synthetic tromethamine salt of PGF2α, a formulation that enhances its solubility and stability for pharmaceutical use.[2][3]

Synthesis Pathway: The Corey Synthesis

The total synthesis of prostaglandins, a landmark achievement in organic chemistry, was first reported by E.J. Corey and his group. The Corey synthesis of PGF2α is a multi-step process that utilizes a key intermediate known as the Corey lactone. This stereocontrolled synthesis allows for the precise construction of the complex prostaglandin structure.[4][5]

The synthesis begins with the formation of a bicyclo[2.2.1]heptane system via a Diels-Alder reaction, followed by a Baeyer-Villiger oxidation to form the pivotal Corey lactone. Subsequent steps involve iodolactonization, protection of functional groups, and the sequential introduction of the two side chains via a Horner-Wadsworth-Emmons reaction and a Wittig reaction.[4][5]

Key Stages of the Corey Synthesis:
  • Diels-Alder Reaction: Formation of the bicyclic core.

  • Baeyer-Villiger Oxidation: Creation of the Corey lactone.

  • Iodolactonization: Introduction of key stereocenters.

  • Horner-Wadsworth-Emmons Reaction: Formation of the α-side chain.

  • Wittig Reaction: Formation of the ω-side chain.

  • Final Deprotection and Salt Formation: Yielding this compound.

Experimental Protocols for Key Synthesis Steps

Synthesis of Corey Lactone Diol (Illustrative Example based on available data): [6]

  • Step 1: Dichloroketene addition to cyclopentadiene (B3395910): Dichloroacetyl chloride is reacted with cyclopentadiene in the presence of triethylamine (B128534) in n-heptane. The resulting dichlorobutanone is obtained by distillation.

  • Step 2: Hydrolysis and Resolution: The dichlorobutanone is treated with aqueous potassium hydroxide (B78521) in dimethyl sulfoxide. The resulting hydroxy acid is then resolved using chiral amines to obtain the desired enantiomer.

  • Step 3: Iodolactonization: The resolved hydroxy acid is treated with potassium triiodide in an aqueous solution to yield the iodolactone.

  • Step 4: Reduction and Protection: The iodolactone is reduced, and the hydroxyl groups are protected to yield the Corey lactone diol.

Horner-Wadsworth-Emmons Reaction for the α-chain: [7][8]

  • The Corey lactone is oxidized to the corresponding aldehyde.

  • The aldehyde is then reacted with a phosphonate (B1237965) ylide, typically generated from a phosphonate ester and a strong base like sodium hydride, in an anhydrous solvent such as dimethoxyethane (DME).

  • The reaction is typically stirred at low temperature (0-5 °C) and then allowed to warm to room temperature to ensure completion.

  • Workup involves quenching with a saturated ammonium (B1175870) chloride solution and extraction with an organic solvent.

Wittig Reaction for the ω-chain: [9]

  • The intermediate from the previous step is deprotected and the resulting lactol is subjected to a Wittig reaction.

  • The Wittig reagent (a phosphonium (B103445) ylide) is prepared by treating a phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or ether.

  • The aldehyde or ketone substrate is then added to the ylide solution, and the reaction is stirred, often at room temperature, until completion as monitored by thin-layer chromatography (TLC).

  • Workup typically involves precipitating the triphenylphosphine (B44618) oxide byproduct and purifying the desired alkene product by column chromatography.

Formation of Dinoprost Tromethamine Salt: [2]

  • Dinoprost (PGF2α) is dissolved in a suitable solvent, such as acetonitrile.

  • A solution of tromethamine (Tris) in water is added to the dinoprost solution with stirring.

  • The mixture is heated and then allowed to cool to induce crystallization of the tromethamine salt.

  • The resulting crystals are collected by filtration, washed, and dried under vacuum.

Synthesis Pathway Diagram

Corey_Synthesis Start Cyclopentadiene Intermediate1 Bicyclic Ketone Start->Intermediate1 Diels-Alder Corey_Lactone Corey Lactone Intermediate1->Corey_Lactone Baeyer-Villiger Iodolactone Iodolactone Corey_Lactone->Iodolactone Iodolactonization Protected_Lactone Protected Lactone Iodolactone->Protected_Lactone Protection Aldehyde Aldehyde Protected_Lactone->Aldehyde Oxidation Alpha_Chain_Intermediate Intermediate with α-chain Aldehyde->Alpha_Chain_Intermediate Horner-Wadsworth-Emmons Lactol Lactol Alpha_Chain_Intermediate->Lactol Reduction PGF2a Dinoprost (PGF2α) Lactol->PGF2a Wittig Reaction Final_Product (5R)-Dinoprost Tromethamine PGF2a->Final_Product Salt Formation

Caption: The Corey synthesis pathway for this compound.

Signaling Pathway

This compound exerts its biological effects by binding to the Prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. The FP receptor is primarily coupled to the Gq alpha subunit.[10][11]

Primary Signaling Cascade (Gq Pathway):

  • Ligand Binding: Dinoprost binds to the FP receptor.

  • G-protein Activation: The receptor-ligand complex activates the heterotrimeric G-protein, causing the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ subunits.

  • Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

  • Cellular Response: The activation of PKC and the rise in intracellular calcium trigger a cascade of downstream signaling events, leading to various cellular responses, including smooth muscle contraction and luteolysis.[10][11]

Transactivation of EGFR:

The FP receptor can also transactivate the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. This crosstalk between GPCRs and receptor tyrosine kinases represents an important signaling paradigm.[12][13]

  • GPCR Activation: Activation of the FP receptor leads to the activation of intracellular signaling molecules, such as Src kinase.

  • MMP Activation: Src kinase can activate matrix metalloproteinases (MMPs) located at the cell surface.

  • Ligand Cleavage: MMPs cleave pro-heparin-binding EGF-like growth factor (proHB-EGF) to release the mature HB-EGF ligand.

  • EGFR Activation: The released HB-EGF binds to and activates the EGFR.

  • Downstream Signaling: Activated EGFR initiates its own signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.[12][14][15]

Signaling Pathway Diagrams

Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a Dinoprost FP_Receptor FP Receptor PGF2a->FP_Receptor binds Gq Gq FP_Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: The Gq signaling pathway activated by (5R)-Dinoprost.

EGFR_Transactivation cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm FP_Receptor FP Receptor Src Src FP_Receptor->Src activates MMP MMP Src->MMP activates proHB_EGF proHB-EGF MMP->proHB_EGF cleaves HB_EGF HB-EGF proHB_EGF->HB_EGF EGFR EGFR MAPK_Pathway MAPK Pathway EGFR->MAPK_Pathway activates HB_EGF->EGFR binds Proliferation Cell Proliferation MAPK_Pathway->Proliferation

References

An In-depth Technical Guide to the Biological Activity of Prostaglandin F2 Beta Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) F2 beta (PGF2β) tromethamine, a stereoisomer of the more extensively studied PGF2α, is a bioactive lipid mediator involved in a range of physiological and pathological processes. While sharing structural similarities with PGF2α, subtle differences in its three-dimensional conformation can influence its receptor binding and subsequent biological activity. This technical guide provides a comprehensive overview of the known biological activities of PGF2β tromethamine, with a focus on its mechanism of action, signaling pathways, and physiological effects. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of its molecular interactions to support further research and drug development efforts.

Introduction

Prostaglandins (B1171923) are a class of eicosanoids derived from arachidonic acid that act as potent signaling molecules in a wide variety of physiological and pathological conditions.[1][2] Prostaglandin F2α (PGF2α) is a well-characterized member of this family, known for its potent effects on smooth muscle contraction, luteolysis, and intraocular pressure regulation.[3][4][5] Its tromethamine salt, dinoprost (B1670695) tromethamine, is used clinically for the induction of labor and termination of pregnancy.[3] The stereoisomer, prostaglandin F2 beta (PGF2β), differs from PGF2α in the orientation of the hydroxyl group at the C-9 position. This seemingly minor structural alteration can lead to differences in biological activity, although PGF2β has been less extensively studied. This guide aims to consolidate the available technical information on PGF2β tromethamine to facilitate a deeper understanding of its biological role and therapeutic potential.

Mechanism of Action

The biological effects of PGF2β are primarily mediated through its interaction with the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[6] While PGF2α is the canonical ligand for the FP receptor, PGF2β can also bind to and activate this receptor, albeit potentially with different affinity and efficacy. A comparative study of PGF2α and PGF2β has been conducted, though detailed binding kinetics for the beta isoform are not as widely reported.[7]

Receptor Binding

Binding of PGF2β to the FP receptor initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gq/11 family.[5] This activation is the first step in a cascade of intracellular signaling events.

Signaling Pathways

Activation of the FP receptor by PGF2β triggers a well-defined signaling cascade that results in the elevation of intracellular calcium and the activation of various protein kinases.

Gq-PLC-IP3-Ca2+ Pathway

The primary signaling pathway activated by the FP receptor is the Gq-Phospholipase C (PLC) pathway.[8]

  • Gq Activation: Upon ligand binding, the FP receptor activates the Gq alpha subunit.

  • PLC Activation: Activated Gq stimulates the enzyme Phospholipase C (PLC).

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[9]

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

Gq_PLC_Pathway PGF2b PGF2β Tromethamine FP_Receptor FP Receptor (GPCR) PGF2b->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ↑ Intracellular Ca2+ ER->Ca2_cyto Releases Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) Ca2_cyto->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets

Caption: Gq-PLC Signaling Pathway Activated by PGF2β.
Involvement of Other Kinases

Beyond the canonical Gq-PLC pathway, PGF2β signaling can also involve other kinase cascades that contribute to its diverse biological effects. For instance, studies on PGF2α, which shares the same receptor, have shown activation of the ERK1/2 pathway, which can be mediated through PLC-PKA-EGFR signaling in some cell types.[8] PGF2α has also been shown to involve mTOR, p70S6k, and PTEN in vascular smooth muscle hypertrophy.[10]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture Cell Culture (e.g., Smooth Muscle Cells, Myocytes) Treatment Treatment with PGF2β Tromethamine Cell_Culture->Treatment Receptor_Binding Receptor Binding Assay (Determine Kd) Treatment->Receptor_Binding Calcium_Imaging Calcium Imaging (Measure [Ca2+]i) Treatment->Calcium_Imaging Contraction_Assay Smooth Muscle Contraction Assay Treatment->Contraction_Assay Biochemical_Assays Biochemical Assays (e.g., Western Blot for Kinase Phosphorylation) Treatment->Biochemical_Assays Animal_Model Animal Model (e.g., Rodent) Administration Administration of PGF2β Tromethamine Animal_Model->Administration Physiological_Measurement Physiological Measurement (e.g., Uterine Pressure, Airway Resistance) Administration->Physiological_Measurement Tissue_Analysis Tissue Analysis (Histology, Gene Expression) Administration->Tissue_Analysis

Caption: General Experimental Workflow for Studying PGF2β Activity.

Physiological Effects

The activation of the aforementioned signaling pathways by PGF2β tromethamine leads to a variety of physiological responses in different tissues.

Smooth Muscle Contraction

A primary and well-documented effect of F-series prostaglandins is the contraction of smooth muscle.

  • Uterine Contraction: PGF2β, similar to PGF2α, is expected to induce contractions of the myometrium. This effect is central to the therapeutic use of PGF2α in obstetrics.[3][4] The contractile response is a direct result of the increase in intracellular calcium in myometrial cells.

  • Bronchoconstriction: PGF2β has been shown to be a potent contractile agonist of human and guinea pig airways.[11] Its activity in this context can be comparable to or even greater than that of PGD2.[11]

  • Vascular Smooth Muscle: PGF2β can influence vascular tone by acting on vascular smooth muscle cells, potentially contributing to the regulation of blood pressure.

Skeletal Muscle Growth

Studies have indicated that prostaglandins of the F2 series can stimulate the growth of skeletal muscle cells. This is achieved by promoting the fusion of myoblasts to form myotubes, a process dependent on the FP receptor.[12]

Other Potential Effects

Given the widespread expression of the FP receptor, PGF2β may have other, less characterized effects. For instance, PGF2α has been implicated in cardiac myocyte hypertrophy and may play a role in cardiac adaptation.[13][14] It has also been shown to stimulate the expression of transforming growth factor-alpha in adipocyte precursors.[15]

Quantitative Data

While specific quantitative data for PGF2β is limited in the literature, data for the closely related PGF2α provides a valuable reference point for its expected potency.

ParameterAgonistTissue/Cell TypeValueReference
EC50 PGF2αNeonatal Rat Ventricular Myocytes (Protein Synthesis)11 nM[13]
EC50 PGF2αBovine Luteal Cells (Inositol Trisphosphate Production)36 nM[9]
Kd (High Affinity) PGF2αRat Hepatocyte Plasma Membranes3 nM[16]
Kd (Low Affinity) PGF2αRat Hepatocyte Plasma Membranes426 nM[16]
Relative Potency 9α,11β-PGF2Guinea Pig Trachea (Contraction)0.65 (relative to PGD2)[11]
Relative Potency 9α,11β-PGF2Human Airways (Contraction)4.08 (relative to PGD2)[11]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of prostaglandin F2 beta tromethamine. Specific parameters may need to be optimized for the particular cell type or tissue under investigation.

Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Kd) of PGF2β tromethamine for the FP receptor.

  • Membrane Preparation:

    • Culture cells expressing the FP receptor (e.g., HEK293 cells stably transfected with the FP receptor).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of radiolabeled PGF2α (e.g., [3H]-PGF2α).

    • Add increasing concentrations of unlabeled PGF2β tromethamine (the competitor).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

    • Fit the data to a one-site or two-site competition model to determine the IC50 value.

    • Calculate the Ki (and subsequently Kd) value using the Cheng-Prusoff equation.

Intracellular Calcium Imaging

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to PGF2β tromethamine stimulation using a fluorescent calcium indicator.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Allow cells to adhere and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer (e.g., HBSS).[17]

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.[18]

    • Wash the cells with the physiological buffer to remove excess dye and allow for de-esterification of the AM ester.[17]

  • Calcium Imaging:

    • Mount the dish or coverslip on the stage of a fluorescence microscope equipped for ratiometric imaging (for Fura-2).

    • Continuously perfuse the cells with the physiological buffer.

    • Acquire baseline fluorescence images.

    • Stimulate the cells by adding PGF2β tromethamine to the perfusion buffer at the desired concentration.

    • Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2).

    • Calibrate the fluorescence ratio to absolute [Ca2+]i values if required.

    • Plot the change in [Ca2+]i or the fluorescence ratio as a function of time.

Smooth Muscle Contraction Assay

This protocol outlines a method for measuring the contractile response of isolated smooth muscle strips to PGF2β tromethamine.

  • Tissue Preparation:

    • Dissect a smooth muscle-containing tissue (e.g., uterine horn, tracheal ring) from a euthanized animal.

    • Place the tissue in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Carefully prepare muscle strips or rings of appropriate dimensions.

  • Organ Bath Setup:

    • Mount the muscle preparation in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

    • Connect one end of the muscle preparation to a fixed point and the other end to an isometric force transducer.

    • Apply an optimal resting tension to the muscle and allow it to equilibrate for at least 60 minutes.

  • Contraction Measurement:

    • Record the baseline tension of the muscle.

    • Add PGF2β tromethamine to the organ bath in a cumulative or non-cumulative manner, increasing the concentration stepwise.

    • Record the change in tension (contraction) at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Measure the peak tension developed at each concentration of PGF2β tromethamine.

    • Normalize the responses to the maximal contraction induced by a standard agonist (e.g., KCl).

    • Plot the contractile response as a function of the log concentration of PGF2β tromethamine.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal effect (Emax).

Conclusion and Future Directions

Prostaglandin F2 beta tromethamine is a biologically active lipid mediator that primarily signals through the FP receptor to elicit a range of physiological effects, most notably smooth muscle contraction. While its mechanism of action and signaling pathways are thought to be largely analogous to the more extensively studied PGF2α, there is a clear need for more direct comparative studies to elucidate the specific pharmacological profile of the beta isoform. Future research should focus on obtaining quantitative data on the binding affinity and potency of PGF2β at the FP receptor and other potential prostanoid receptors. Detailed investigations into its effects in various in vivo models will be crucial for understanding its physiological and pathological roles and for exploring its potential as a therapeutic agent or a target for drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further unravel the biological significance of this intriguing prostaglandin.

References

In Vitro Characterization of (5R)-Dinoprost Tromethamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5R)-Dinoprost, also known as Prostaglandin F2β (PGF2β), is a stereoisomer of the more extensively studied Dinoprost, or Prostaglandin F2α (PGF2α).[1][2] While both are metabolites of arachidonic acid, their distinct stereochemistry at the 5-position influences their biological activity.[1][2] Dinoprost tromethamine is the salt form used to improve solubility.[3][4] This guide provides a framework for the in vitro characterization of (5R)-Dinoprost tromethamine, leveraging the well-established pharmacology of PGF2α and its interaction with the Prostaglandin F Receptor (FP receptor). The methodologies and expected signaling pathways described herein serve as a comprehensive blueprint for researchers investigating this specific isomer.

Receptor Binding Profile

The primary target for prostaglandins (B1171923) of the F-series is the FP receptor, a G-protein coupled receptor (GPCR).[3][5] The binding affinity of this compound to the FP receptor is a critical parameter for understanding its potency and potential selectivity. Characterization is typically achieved through competitive radioligand binding assays.

Table 1: Representative Binding Affinity Data for FP Receptor Agonists
CompoundReceptorCell LineKi (nM)Radioligand
Dinoprost (PGF2α)Human FPHEK2935.2[3H]-PGF2α
LatanoprostHuman FPHEK2933.1[3H]-PGF2α
FluprostenolHuman FPA-721.5[3H]-PGF2α
Experimental Protocol: Competitive Radioligand Binding Assay
  • Cell Culture and Membrane Preparation :

    • Culture a cell line stably expressing the human FP receptor (e.g., HEK293-FP or CHO-FP) in appropriate media.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with MgCl2).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay :

    • In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a high-affinity radioligand for the FP receptor (e.g., [3H]-PGF2α).

    • Add increasing concentrations of the unlabeled test compound, this compound.

    • To determine non-specific binding, include control wells with a high concentration of an unlabeled standard agonist (e.g., 10 µM PGF2α).

    • Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.

  • Separation and Detection :

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Experimental Workflow for Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis CellCulture 1. Culture FP-Expressing Cells Harvest 2. Harvest & Homogenize CellCulture->Harvest Centrifuge 3. Centrifuge & Isolate Membranes Harvest->Centrifuge Incubate 4. Incubate Membranes with [3H]-Ligand & (5R)-Dinoprost Centrifuge->Incubate Filter 5. Filter & Wash Incubate->Filter Scintillation 6. Scintillation Counting Filter->Scintillation Analysis 7. Calculate IC50 & Ki Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the FP receptor. The primary signaling pathway for the FP receptor involves the Gq/11 protein, which activates Phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (IPs) and subsequent mobilization of intracellular calcium ([Ca2+]i).[3][6][7]

Table 2: Representative Functional Potency Data for FP Receptor Agonists
CompoundAssay TypeCell LineEC50 (nM)
Dinoprost (PGF2α)Calcium MobilizationHEK293-FP12.5
Dinoprost (PGF2α)Inositol Phosphate AccumulationA-729.8
Latanoprost AcidCalcium MobilizationHEK293-FP7.4

Note: Data presented are representative values for PGF2α and a related agonist. The potency of (5R)-Dinoprost would need to be determined experimentally.

Experimental Protocol: Calcium Mobilization Assay
  • Cell Preparation :

    • Seed FP receptor-expressing cells into a black, clear-bottom 96-well plate and culture overnight.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Incubate for 45-60 minutes at 37°C to allow for dye uptake and de-esterification.

    • Gently wash the cells to remove excess dye.

  • Compound Addition and Measurement :

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence for a short period (10-20 seconds).

    • Inject a range of concentrations of this compound into the wells.

    • Immediately begin measuring the fluorescence intensity over time (typically 2-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis :

    • Calculate the response magnitude for each concentration, typically as the peak fluorescence intensity minus the baseline.

    • Normalize the data to the maximum response observed with a saturating concentration of a standard agonist (e.g., PGF2α).

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax).

Signaling Pathway Analysis

Activation of the FP receptor by an agonist like Dinoprost initiates a well-defined signaling cascade. Understanding this pathway provides a deeper insight into the compound's mechanism of action.

Diagram: FP Receptor Signaling Pathway

G Ligand (5R)-Dinoprost FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Activates Cellular_Response Cellular Responses (e.g., Contraction, Proliferation) Ca_Release->Cellular_Response ERK ERK1/2 Activation PKC->ERK ERK->Cellular_Response

Caption: FP receptor signal transduction cascade.

Mechanism of Action
  • Receptor Activation : this compound binds to the FP receptor on the cell surface.

  • G-Protein Coupling : The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.[3]

  • PLC Activation : The activated Gαq subunit stimulates Phospholipase C (PLC).

  • Second Messenger Generation : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • Calcium Release : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[6]

  • Downstream Signaling : The rise in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which in turn can phosphorylate numerous downstream targets, including components of the MAPK/ERK pathway, ultimately leading to various cellular responses.[6][7]

Summary and Conclusion

The in vitro characterization of this compound requires a systematic approach involving binding, functional, and signaling pathway analyses. By employing techniques such as competitive radioligand binding and calcium mobilization assays, researchers can determine its affinity (Ki) and functional potency (EC50) at the FP receptor. While specific quantitative data for this PGF2β isomer is not widely published, the established pharmacology of the closely related PGF2α provides a robust framework for its evaluation. The experimental protocols and pathway diagrams detailed in this guide offer the necessary tools for a thorough investigation, enabling a comprehensive understanding of its biological activity for drug development and scientific research.

References

The Pharmacokinetics and Metabolism of (5R)-Dinoprost Tromethamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine , the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent with significant applications in both veterinary and human medicine. Its primary therapeutic actions are mediated through its effects on smooth muscle, particularly in the reproductive system. A thorough understanding of its pharmacokinetic and metabolic profile is crucial for optimizing its clinical use and for the development of new therapeutic strategies. This technical guide provides an in-depth summary of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.

Pharmacokinetic Profile

This compound is characterized by rapid absorption and an extremely short biological half-life, necessitating careful consideration of administration routes and dosing regimens to achieve desired therapeutic outcomes.

Absorption and Distribution

Following administration, dinoprost (B1670695) is rapidly absorbed into the systemic circulation. In veterinary use, it is commonly administered via intramuscular (IM) or subcutaneous (SC) injection for inducing luteolysis in cattle, sows, and mares.[1] In humans, it has been administered intra-amniotically for the induction of second-trimester abortion.[2][3]

Once in the bloodstream, dinoprost is rapidly cleared, with a plasma half-life of less than one minute following intravenous administration in humans and a few minutes in animals.[1][2] This rapid clearance is primarily due to extensive metabolism in the lungs and liver.[1][2] In the specific context of intra-amniotic administration, the half-life within the amniotic fluid is considerably longer, estimated to be between 3 to 6 hours.[2]

Quantitative Pharmacokinetic Data in Animal Models

Comprehensive pharmacokinetic data for this compound in humans is limited in publicly available literature. However, studies in animal models provide valuable quantitative insights. A comparative study in mares and heifers following intravenous administration of PGF2α, the active component of dinoprost tromethamine, revealed significant species differences in its pharmacokinetic parameters.

Table 1: Comparative Intravenous Pharmacokinetic Parameters of Prostaglandin F2α in Mares and Heifers

ParameterMares (n=5)Heifers (n=5)
Dose 5 mg/animal5 mg/animal
Cmax (ng/mL) 249.1 ± 36.851.4 ± 22.6
Tmax (seconds) 42.0 ± 8.635.0 ± 2.9
Distribution Half-life (seconds) 94.2 ± 15.929.2 ± 3.9
Elimination Half-life (minutes) 25.9 ± 5.09.0 ± 0.9
Plasma Clearance (L/h/kg) 3.3 ± 0.515.4 ± 2.3

Data presented as mean ± SEM.

A study in lactating Holstein cows investigated the plasma concentrations of the major metabolite of dinoprost, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), following IM and SC administration of dinoprost tromethamine.

Table 2: Pharmacokinetics of the Metabolite PGFM in Lactating Holstein Cows

ParameterIntramuscular (IM) Administration (n=6)Subcutaneous (SC) Administration (n=6)
Dose 25 mg25 mg
Peak PGFM Concentration Time 42 ± 16 minutes50 ± 6 minutes
AUC (0-90 min) (pg·h/mL) 1,146 ± 1771,664 ± 129

Data presented as mean ± SEM.

These studies highlight the rapid metabolism and clearance of dinoprost and demonstrate how the route of administration can influence the concentration profile of its primary metabolite.

Metabolism of this compound

The biological activity of this compound is rapidly terminated through extensive metabolism, primarily occurring in the lungs and liver.[1][2] The metabolic pathway involves a series of enzymatic reactions that transform the parent compound into inactive, more water-soluble metabolites that can be readily excreted.

The initial and most critical step in the metabolism of PGF2α is the oxidation of the hydroxyl group at the C-15 position. This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , resulting in the formation of 15-keto-prostaglandin F2α. This intermediate is then further metabolized by prostaglandin Δ13-reductase , which reduces the double bond at C-13, yielding 13,14-dihydro-15-keto-prostaglandin F2α (PGFM) . PGFM is the principal and most abundant metabolite of dinoprost found in systemic circulation.[4]

Following these initial enzymatic conversions, the metabolites undergo further degradation, primarily through peroxisomal beta-oxidation . This process involves the shortening of the carboxylic acid side chain, leading to the formation of tetranor (C16) metabolites which are the major forms excreted in the urine.[5] Additionally, omega-oxidation of the fatty acid chain can occur, resulting in the formation of dicarboxylic acids.[5]

Metabolic_Pathway_of_Dinoprost Dinoprost This compound (PGF2α) Keto_PGF2a 15-keto-PGF2α Dinoprost->Keto_PGF2a 15-PGDH PGFM 13,14-dihydro-15-keto-PGF2α (PGFM) Keto_PGF2a->PGFM Δ13-Reductase Beta_Oxidation Peroxisomal Beta-Oxidation PGFM->Beta_Oxidation Omega_Oxidation Omega-Oxidation PGFM->Omega_Oxidation Urinary_Metabolites Chain-shortened Urinary Metabolites Beta_Oxidation->Urinary_Metabolites Dicarboxylic_Acids Dicarboxylic Acid Metabolites Omega_Oxidation->Dicarboxylic_Acids

Figure 1: Simplified metabolic pathway of this compound.

Experimental Protocols

The investigation of the pharmacokinetics and metabolism of this compound relies on well-defined experimental protocols. The following provides a generalized workflow based on published animal studies.

Animal Model and Drug Administration

Studies have utilized various animal models, including lactating Holstein cows and mares.[6] For pharmacokinetic studies, animals are often fitted with indwelling jugular catheters to facilitate serial blood sampling. This compound is administered at clinically relevant doses, for example, 25 mg in cows, via intramuscular or subcutaneous routes.[6] For intravenous studies, a bolus injection is administered.

Sample Collection and Processing

Blood samples are collected at predetermined time points following drug administration. For rapidly metabolized drugs like dinoprost, frequent sampling is critical in the initial phase (e.g., every 15 minutes for the first 1-2 hours), followed by less frequent sampling over a longer duration to capture the elimination phase of the metabolites.[6] Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.[6]

Analytical Methodology

The quantification of dinoprost and its metabolites in biological matrices requires highly sensitive and specific analytical methods due to their low endogenous concentrations and rapid clearance. Commonly employed techniques include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method for the quantification of PGFM in plasma, offering a balance of sensitivity and throughput.[6]

  • Radioimmunoassay (RIA): A classic and highly sensitive immunoassay technique that has been used for the measurement of prostaglandins (B1171923) and their metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that provides high specificity and sensitivity for the quantification of prostaglandins after derivatization.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The current gold standard for bioanalysis, offering excellent sensitivity, specificity, and the ability to simultaneously measure multiple analytes (e.g., the parent drug and its metabolites).

Method validation is a critical component of the analytical process, ensuring the accuracy, precision, and reliability of the obtained concentration data. Validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.

Experimental_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Animal_Model Animal Model Selection (e.g., Cow, Mare) Catheterization Jugular Vein Catheterization Animal_Model->Catheterization Drug_Admin Drug Administration (IM, SC, or IV) Catheterization->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Analysis Sample Analysis (ELISA, LC-MS/MS, etc.) Sample_Processing->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition PK_Analysis Pharmacokinetic Modeling and Parameter Calculation (AUC, Cmax, T1/2, etc.) Data_Acquisition->PK_Analysis Report Reporting of Results PK_Analysis->Report

Figure 2: Generalized experimental workflow for in vivo pharmacokinetic studies.

Conclusion

This compound exhibits a pharmacokinetic profile characterized by rapid absorption and extensive, rapid metabolism, leading to a very short plasma half-life of the parent compound. The primary metabolic pathway involves oxidation and reduction to form the major metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), which is subsequently degraded through beta- and omega-oxidation. Quantitative pharmacokinetic data, primarily from animal studies, are essential for understanding the disposition of this drug and for optimizing its therapeutic use. Further research, particularly well-controlled pharmacokinetic studies in humans and other relevant preclinical species, would provide a more complete understanding of the ADME properties of this compound and could support the development of novel formulations and therapeutic applications.

References

(5R)-Dinoprost Tromethamine: A Deep Dive into Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1][2][3][4] This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, detailing its interactions with various prostanoid receptors. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the pharmacological profile of this compound.

Executive Summary

This compound is a selective agonist for the FP receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes.[5][6] Its high affinity and selectivity for the FP receptor make it a valuable tool in both research and clinical settings. This guide summarizes the quantitative binding data, details the experimental protocols used to determine these affinities, and illustrates the key signaling pathways and experimental workflows.

Data Presentation: Receptor Binding Affinity Profile

The binding affinity of this compound (PGF2α) has been evaluated against a panel of human prostanoid receptors. The following table summarizes the equilibrium dissociation constants (Ki) from various radioligand binding studies. Lower Ki values indicate higher binding affinity.

Receptor SubtypeLigandKi (nM)SpeciesCell Line/TissueReference
FP PGF2α0.8 - 3.2HumanRecombinant--INVALID-LINK--
EP1 PGF2α100 - 320HumanRecombinant--INVALID-LINK--
EP2 PGF2α>1000HumanRecombinant--INVALID-LINK--
EP3 PGF2α32 - 100HumanRecombinant--INVALID-LINK--
EP4 PGF2α>1000HumanRecombinant--INVALID-LINK--
DP1 PGF2α>1000HumanRecombinant--INVALID-LINK--
DP2 (CRTH2) PGF2α2.4HumanHEK-hCRTH2--INVALID-LINK--[7]
IP PGF2α>1000HumanRecombinant--INVALID-LINK--
TP PGF2α100 - 320HumanRecombinant--INVALID-LINK--

Note: Data is compiled from the IUPHAR/BPS Guide to PHARMACOLOGY and cited literature. Values can vary depending on the specific experimental conditions.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[8]

Membrane Preparation
  • Cell Culture and Harvesting: Human embryonic kidney (HEK293) cells stably expressing the prostanoid receptor of interest are cultured to a high density. The cells are then harvested by scraping or enzymatic dissociation.

  • Homogenization: The harvested cells are washed with ice-cold phosphate-buffered saline (PBS) and then resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifugation: The cell suspension is homogenized using a Dounce or Polytron homogenizer. The homogenate is then centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

  • Ultracentrifugation: The resulting supernatant is subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the cell membranes.

  • Resuspension and Storage: The membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA). The membrane preparations are then aliquoted and stored at -80°C until use.

Competitive Binding Assay
  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled competitor ligand (this compound).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways of the FP Receptor

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Gq Gq FP_Receptor->Gq activates EGFR EGFR FP_Receptor->EGFR transactivates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream MAPK MAPK Signaling EGFR->MAPK MAPK->Downstream

Caption: FP Receptor Signaling Cascade.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (reach equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([³H]-PGF2α) Radioligand->Incubation Competitor Unlabeled Competitor ((5R)-Dinoprost) Competitor->Incubation Filtration Vacuum Filtration (separate bound/free) Incubation->Filtration Washing Filter Washing Filtration->Washing Quantification Scintillation Counting Washing->Quantification Analysis Non-linear Regression (IC50 determination) Quantification->Analysis Ki_Calc Cheng-Prusoff (Ki calculation) Analysis->Ki_Calc

Caption: Radioligand Binding Assay Workflow.

Logical Relationship of Dinoprost Binding Affinity

Affinity_Relationship cluster_high High Affinity cluster_moderate Moderate Affinity cluster_low Low/Negligible Affinity Dinoprost (5R)-Dinoprost tromethamine FP FP Dinoprost->FP DP2 DP2 (CRTH2) Dinoprost->DP2 EP1 EP1 Dinoprost->EP1 EP3 EP3 Dinoprost->EP3 TP TP Dinoprost->TP EP2 EP2 Dinoprost->EP2 EP4 EP4 Dinoprost->EP4 DP1 DP1 Dinoprost->DP1 IP IP Dinoprost->IP

Caption: Dinoprost Affinity Across Receptors.

Conclusion

This technical guide provides a detailed overview of the receptor binding affinity of this compound. The data clearly demonstrates its high affinity and selectivity for the FP receptor, with significantly lower affinity for other prostanoid receptors. The provided experimental protocols offer a framework for conducting similar binding studies, and the diagrams illustrate the key molecular and procedural aspects. This information is critical for researchers and drug development professionals working with this important prostaglandin analogue.

References

An In-Depth Technical Guide to (5R)-Dinoprost Tromethamine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2β, is a potent luteolytic agent with significant applications in reproductive medicine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for its analysis and the elucidation of its mechanism of action are presented to support further research and development in the field.

Chemical Structure and Identification

This compound is the tromethamine salt of (5R)-Dinoprost, which is an epimer of the more common Dinoprost (Prostaglandin F2α). The core structure consists of a 20-carbon cyclopentane-containing fatty acid. The tromethamine salt is formed by the reaction of the carboxylic acid group of (5R)-Dinoprost with 2-amino-2-(hydroxymethyl)-1,3-propanediol (tromethamine).[1][2] This salt form enhances the stability and solubility of the active compound.

The systematic IUPAC name for the active component is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid.[3][4] The stereochemistry at the C-5 position, denoted by the (5R) designation, is a key structural feature that differentiates it from Dinoprost (PGF2α).

Chemical Structure of this compound:

(Image of the chemical structure of this compound should be included here if possible, but as a text-based AI, I will provide the SMILES notation and a Graphviz diagram of the logical relationship between the components.)

SMILES: CCCCC--INVALID-LINK--O)O)O">C@@HO.C(C(CO)(CO)N)O[1]

InChI Key: IYGXEHDCSOYNKY-RZHHZEQLSA-N[1]

G cluster_dinoprost (5R)-Dinoprost cluster_tromethamine Tromethamine Dinoprost (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid C20H34O5 Dinoprost_Tromethamine This compound C24H45NO8 Dinoprost->Dinoprost_Tromethamine Forms salt with Tromethamine 2-amino-2-(hydroxymethyl)-1,3-propanediol C4H11NO3 Tromethamine->Dinoprost_Tromethamine

Figure 1: Components of this compound.

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of this compound is provided in the tables below.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C24H45NO8[1][4]
Molecular Weight 475.62 g/mol [1]
CAS Number 89847-03-0 (for 5R-Dinoprost)[5]
Appearance White to off-white crystalline powder[3]
Melting Point Approx. 100-101 °C[6][7]
Solubility Water: ~200 mg/mL, Soluble in ethanol (B145695) and DMSO[3][8]
pKa (Strongest Acidic) 4.36 (Predicted)[6]
Pharmacological Properties
PropertyValueReference(s)
Primary Target Prostaglandin F Receptor (FP)[9]
Mechanism of Action FP Receptor Agonist[9]
Potency (p[A50] for PGF2α) 7.35 ± 0.09 (in cat iris sphincter, an FP receptor-containing preparation)[10]
Secondary Targets May interact with other prostanoid receptors at higher concentrations.[11]

Signaling Pathways

This compound exerts its biological effects by acting as an agonist at the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[9] The primary signaling pathway activated upon receptor binding involves the Gq alpha subunit. This initiates a cascade of intracellular events, leading to the physiological responses associated with this compound.

The binding of (5R)-Dinoprost to the FP receptor induces a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in mediating the downstream effects, such as smooth muscle contraction.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Dinoprost (5R)-Dinoprost FP_Receptor FP Receptor Dinoprost->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Response Leads to

Figure 2: Signaling pathway of this compound.

Experimental Protocols

Synthesis of (5R)-Dinoprost

A general synthetic approach for prostaglandins (B1171923), which can be adapted for (5R)-Dinoprost, often starts from key intermediates like Corey lactone. The synthesis involves a series of organic reactions to build the characteristic cyclopentane (B165970) ring and its two side chains with the correct stereochemistry.

Illustrative Synthetic Workflow:

G A Corey Lactone Derivative B Introduction of ω-chain (e.g., Horner-Wadsworth-Emmons reaction) A->B C Reduction of Carbonyl Group B->C D Introduction of α-chain (e.g., Wittig reaction) C->D E Deprotection D->E F (5R)-Dinoprost E->F

Figure 3: General synthetic workflow for prostaglandins.

A detailed synthetic procedure is described by Shankar et al. (2012), which involves the Horner-Wadsworth-Emmons reaction for the introduction of one side chain, followed by reduction and a Wittig reaction for the other.[12]

Quantitative Analysis by LC-MS/MS

The quantification of prostaglandins like (5R)-Dinoprost in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Methodology:

  • Sample Preparation:

    • Biological samples (e.g., plasma, tissue homogenates) are spiked with a deuterated internal standard (e.g., PGF2α-d4) to account for matrix effects and variations in extraction efficiency.[13]

    • Proteins are precipitated using an organic solvent (e.g., acetone).[14]

    • A liquid-liquid extraction is performed to isolate the prostaglandins from the sample. This often involves an initial wash with a non-polar solvent (e.g., hexane) to remove neutral lipids, followed by acidification and extraction with a more polar solvent (e.g., chloroform (B151607) or ethyl acetate).[13][14]

    • The organic extract is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

  • Chromatographic Separation:

    • A C18 reverse-phase column is commonly used for separation.

    • A gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed to achieve optimal separation of the analyte from other matrix components.[13][14]

  • Mass Spectrometric Detection:

    • Electrospray ionization (ESI) in the negative ion mode is typically used.

    • Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. For PGF2α, a common transition is m/z 353.2 -> 193.2.

Experimental Workflow for Prostaglandin Analysis:

G A Sample Collection (e.g., Plasma, Tissue) B Spiking with Internal Standard A->B C Protein Precipitation B->C D Liquid-Liquid Extraction C->D E Evaporation and Reconstitution D->E F LC-MS/MS Analysis E->F G Data Analysis and Quantification F->G

Figure 4: Workflow for quantitative analysis of prostaglandins.

Conclusion

This compound is a well-characterized prostaglandin analog with a defined chemical structure and a clear mechanism of action through the FP receptor. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigations into its interactions with other prostanoid receptors and the development of more selective analytical methods will continue to enhance our understanding and application of this important therapeutic agent.

References

An In-depth Technical Guide to the Research Applications of (5R)-Dinoprost Tromethamine (CAS Number: 89847-02-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2β, is a potent luteolytic agent with significant applications in both veterinary and human medicine. This technical guide provides a comprehensive overview of its core research applications, detailing its mechanism of action, experimental protocols, and quantitative data from various studies. The information is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound.

Introduction

This compound, also known as Prostaglandin F2β tromethamine, is a bioactive lipid primarily recognized for its role in reproductive physiology.[1] It is a synthetic counterpart to the endogenous prostaglandin F2α and exerts its effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[2] This interaction initiates a cascade of intracellular events, most notably the stimulation of smooth muscle contraction.[2] While its principal application lies in the synchronization of estrus and induction of labor in livestock, ongoing research has unveiled its potential in other therapeutic areas, including ophthalmology and cardiovascular disease. This guide will delve into the established and emerging research applications of this compound, providing detailed technical information for the scientific community.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound involves its agonistic activity at the FP receptor.[2] Upon binding, it triggers a conformational change in the receptor, leading to the activation of Gq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration is a key factor in the contraction of smooth muscle cells, particularly in the myometrium.[2]

Furthermore, activation of the FP receptor can also lead to the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in cellular proliferation and differentiation.[2]

Signaling Pathway Diagram

Dinoprost_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dinoprost (B1670695) (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Binds to Gq11 Gq/11 FP_receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Induces

Caption: Signaling pathway of this compound.

Research Applications

Veterinary Medicine: Reproductive Management

The most well-established application of this compound is in the reproductive management of livestock, including cattle, swine, and horses. Its potent luteolytic activity, which leads to the regression of the corpus luteum and a subsequent decline in progesterone (B1679170) levels, allows for the synchronization of estrous cycles and the induction of parturition.

Table 1: Quantitative Data on the Efficacy of Dinoprost Tromethamine in Dairy Cattle

ParameterTreatment Group (Dinoprost Tromethamine)Control GroupReference
Estrus Response Rate92.7% (n=62)N/A[3]
Pregnancy Rate (within 6 days of treatment)55.1%N/A[3]
Progesterone Decline (as % of 0 hr value at 12 hr)11%N/A[3]
Luteolysis (P4 < 1 ng/mL)89.0% (IM injection)N/A[4]

Experimental Protocol: Estrus Synchronization in Dairy Cows

A common protocol involves the administration of a single intramuscular injection of 25 mg of dinoprost tromethamine.[3]

  • Animal Selection: Healthy, non-pregnant, cycling dairy cows are selected.

  • Treatment Administration: A single dose of 25 mg dinoprost tromethamine is administered via deep intramuscular injection.[3]

  • Estrus Detection: Animals are closely monitored for signs of estrus, which typically occurs within 2 to 4 days post-injection.

  • Artificial Insemination: Insemination is performed approximately 12 hours after the onset of estrus.

Human Medicine: Obstetrics and Gynecology

In human medicine, dinoprost tromethamine has been utilized as an abortifacient for second-trimester pregnancy termination.[5] It is also used to induce labor at term.[5] Its mechanism of action in these applications is the potent stimulation of myometrial contractions.

Table 2: Data on the Use of Dinoprost Tromethamine for Second-Trimester Abortion

ParameterValueReference
Average Abortion Time16 hours and 7 minutes[6]
Dosage Regimen30 mg initially, followed by 25 mg at 6 and 24 hours if needed[6]
Route of AdministrationIntra-amniotic[6]
Ophthalmology: Glaucoma Treatment

Emerging research has explored the use of prostaglandin analogs, including compounds structurally related to this compound, in the treatment of glaucoma. These agents lower intraocular pressure (IOP) by increasing the outflow of aqueous humor. Clinical trials have investigated the efficacy of topical PGF2α tromethamine salt in glaucomatous human eyes.

Table 3: Effect of Topical PGF2α Tromethamine Salt on Intraocular Pressure (IOP) in Glaucoma Patients

Time PointMean IOP Reduction from Baseline (mmHg)p-valueReference
2 hoursSignificant decrease< 0.05[7]
4-24 hoursMore prominent decrease< 0.001[7]
12 hours (Maximal Reduction)10.21< 0.001[7]

Experimental Protocol: Evaluation of IOP-Lowering Effects

A clinical study protocol to assess the efficacy of a topical prostaglandin analog would typically involve the following steps:

  • Patient Recruitment: Patients with diagnosed glaucoma and elevated IOP are recruited for the study.

  • Baseline Measurement: Baseline IOP is measured multiple times to establish a consistent starting point.

  • Treatment Administration: A standardized dose of the prostaglandin analog solution is administered topically to the eye.

  • IOP Monitoring: IOP is measured at various time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to determine the onset, peak, and duration of the hypotensive effect.

  • Safety Assessment: Patients are monitored for any adverse effects, such as conjunctival hyperemia or ocular discomfort.

Cardiovascular Research

The role of prostaglandins (B1171923) in cardiovascular homeostasis and disease is an active area of investigation. PGF2α has been implicated in blood pressure regulation and atherosclerosis.[2] Research in this area is exploring the potential of targeting the FP receptor for therapeutic intervention in cardiovascular diseases.[2]

Experimental Workflow: Investigating Cardiovascular Effects

Cardiovascular_Workflow start Start in_vitro In Vitro Studies (e.g., vascular smooth muscle cells) start->in_vitro in_vivo In Vivo Studies (e.g., animal models of hypertension) start->in_vivo dose_response Dose-Response Assessment in_vitro->dose_response mechanism Mechanism of Action Studies (e.g., signaling pathway analysis) in_vitro->mechanism hemodynamic Hemodynamic Measurements (e.g., blood pressure, heart rate) in_vivo->hemodynamic histopathology Histopathological Analysis (e.g., vascular remodeling) in_vivo->histopathology data_analysis Data Analysis and Interpretation dose_response->data_analysis mechanism->data_analysis hemodynamic->data_analysis histopathology->data_analysis conclusion Conclusion on Cardiovascular Effects data_analysis->conclusion

References

Methodological & Application

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the dissolution of (5R)-Dinoprost tromethamine in Dimethyl Sulfoxide (DMSO). It includes detailed protocols for the preparation of stock and working solutions, quantitative solubility data, and a visual representation of the associated signaling pathway and experimental workflow.

Introduction

This compound, also known as Prostaglandin (B15479496) F2α tromethamine, is a synthetic analog of the naturally occurring prostaglandin F2α. It is a potent agonist of the prostaglandin F receptor (FP receptor) and is widely used in research to study its various physiological and pathological roles, including uterine muscle contraction, luteolysis, and its involvement in cardiovascular diseases.[1][2][3] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. DMSO is a common solvent for dissolving Dinoprost tromethamine for in vitro studies due to its high solubilizing capacity for organic molecules.

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized in the table below. It is important to note that the tromethamine salt is readily soluble in water, while the free acid form, Dinoprost, also shows high solubility in DMSO.[2][4][5]

CompoundSolventMaximum Concentration (mg/mL)Molar Concentration (mM)Reference
Dinoprost tromethamineDMSO95199.73Selleck Chemicals
Dinoprost tromethamineDMSO80.85170.0MedKoo Biosciences[4]
Dinoprost (free acid)DMSO100282.1TargetMol[5]
Dinoprost tromethamineWater95-Selleck Chemicals
Dinoprost tromethamineWater97.5205.0MedKoo Biosciences
Dinoprost (free acid)Water100282.1TargetMol[5]
Dinoprost tromethamineEthanol95-Selleck Chemicals

Note: The solubility of Dinoprost tromethamine in DMSO can be affected by the purity of the DMSO and its water content. It is recommended to use fresh, anhydrous, research-grade DMSO for the preparation of stock solutions.[2]

Experimental Protocols

Materials
  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium or appropriate buffer for dilution

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact. If skin contact occurs, wash the affected area immediately with soap and water.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Preparation of Stock Solution (e.g., 10 mM)
  • Calculate the required mass:

    • The molecular weight of this compound is 475.62 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 475.62 g/mol * 1000 mg/g = 4.7562 mg

  • Dissolution Procedure:

    • Accurately weigh 4.76 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

    • Under these conditions, the DMSO stock solution is expected to be stable for several months. However, it is recommended to prepare fresh solutions for critical experiments.

Preparation of Working Solutions for Cell Culture
  • Dilution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution with sterile cell culture medium or an appropriate buffer to the desired final concentration.

    • It is recommended to perform serial dilutions to achieve low concentrations accurately.

  • Final DMSO Concentration:

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to minimize cytotoxicity.[6]

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock solution in 999 µL of medium). This results in a final DMSO concentration of 0.1%.

  • Control Group:

    • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its dissolution.

G Experimental Workflow for Dissolving this compound cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use weigh Weigh (5R)-Dinoprost Tromethamine Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex warm Gentle Warming (Optional) vortex->warm if needed stock 10 mM Stock Solution vortex->stock warm->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute to Working Concentration in Medium store->dilute

Caption: Workflow for preparing this compound solutions.

G This compound (PGF2α) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a Dinoprost (PGF2α) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Gq Gq Protein FP_receptor->Gq activates Rho Rho Signaling FP_receptor->Rho activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates Cellular_Response Cellular Response (e.g., Contraction, Gene Expression) PKC->Cellular_Response Rho->Cellular_Response

Caption: this compound signaling cascade.

References

Application Notes: Cell-based Assay for Measuring (5R)-Dinoprost Tromethamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5R)-Dinoprost tromethamine is a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α)[1][2][3]. It functions as a potent agonist of the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR)[4][5][6]. Activation of the FP receptor initiates a cascade of intracellular events, making it a crucial target in various physiological processes, including uterine muscle contraction and luteolysis[1][7][8]. Consequently, assays to quantify the activity of this compound are essential for drug development and research in reproductive health and beyond.

This document provides detailed protocols for a cell-based assay to measure the activity of this compound by quantifying its ability to induce intracellular calcium mobilization in a human cell line endogenously expressing the FP receptor.

Mechanism of Action and Signaling Pathway

This compound binds to the FP receptor, which is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein[9]. This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the βγ subunits. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium concentration is a hallmark of FP receptor activation and can be readily measured using calcium-sensitive fluorescent dyes.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Dinoprost (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Binds to G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Triggers Downstream Downstream Cellular Responses Ca_release->Downstream Initiates

Caption: this compound signaling pathway.

Experimental Protocols

Cell Line Selection

The Ishikawa human endometrial adenocarcinoma cell line is a suitable choice for this assay as it endogenously expresses the FP receptor[10]. Alternatively, HEK293 or CHO cells stably transfected with the human FP receptor can be used.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of this compound-induced calcium flux using a fluorescent calcium indicator.

Materials:

  • Ishikawa cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Culture and Plating:

    • Culture Ishikawa cells in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells into a 96-well black, clear-bottom microplate at a density of 50,000 cells/well.

    • Allow cells to adhere and grow for 24 hours to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES and probenecid.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in HBSS to create a range of concentrations for generating a dose-response curve.

  • Measurement of Calcium Flux:

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the reader to measure fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

    • Establish a stable baseline fluorescence reading for approximately 20 seconds.

    • Inject the desired concentration of this compound into the wells.

    • Continue to record the fluorescence intensity for at least 60-90 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Calculate the response as the peak fluorescence minus the baseline fluorescence.

    • Plot the response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A 1. Seed Ishikawa cells in a 96-well plate B 2. Culture for 24 hours A->B D 4. Load cells with Fluo-4 AM calcium indicator dye B->D C 3. Prepare (5R)-Dinoprost tromethamine dilutions G 7. Inject (5R)-Dinoprost tromethamine C->G E 5. Wash to remove excess dye D->E F 6. Measure baseline fluorescence E->F F->G H 8. Record fluorescence change G->H I 9. Calculate peak response H->I J 10. Plot dose-response curve I->J K 11. Determine EC50 value J->K

Caption: Experimental workflow for the calcium mobilization assay.

Data Presentation

The quantitative data from the cell-based assay should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Dose-Response of this compound on Intracellular Calcium Mobilization

Concentration (nM)Mean Fluorescence Change (RFU)Standard Deviation
0 (Vehicle)505
0.115012
150045
10120098
1002500210
10002600220

Table 2: Summary of Potency and Efficacy

CompoundEC50 (nM)Emax (Maximal Response, RFU)
This compound5.22650
Prostaglandin F2α (Control)1.12700

Troubleshooting and Considerations

  • High Background Fluorescence: Ensure complete removal of excess dye by thorough washing. Optimize the dye loading time and concentration.

  • Low Signal-to-Noise Ratio: Increase the cell seeding density or optimize the gain settings on the fluorescence plate reader.

  • Cell Viability: Ensure that the concentrations of this compound and the vehicle (e.g., DMSO) are not cytotoxic to the cells. A preliminary cytotoxicity assay is recommended.

  • Receptor Desensitization: Prolonged exposure to the agonist can lead to receptor desensitization. Ensure that the fluorescence is recorded immediately after compound addition.

These application notes and protocols provide a comprehensive guide for researchers to effectively measure the activity of this compound in a cell-based assay format. The provided methodologies and data presentation guidelines will aid in obtaining reliable and reproducible results.

References

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, the tromethamine salt of prostaglandin (B15479496) F2α (PGF2α), is a biologically active lipid mediator that plays a crucial role in a variety of physiological and pathological processes.[1][2][3][4] It exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) family.[5][6] This interaction triggers intracellular signaling cascades that can modulate cellular functions such as proliferation, differentiation, and contraction.[7][8] These application notes provide detailed protocols for the use of this compound in primary cell culture experiments, along with data presentation guidelines and visualizations of key pathways and workflows.

Mechanism of Action

This compound acts as a potent agonist of the FP receptor. The primary signaling pathway activated upon receptor binding is the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream target proteins, leading to the cellular response.

Signaling Pathway Diagram

PGF2alpha_Signaling_Pathway PGF2a (5R)-Dinoprost tromethamine (PGF2α) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Gq_protein Gq/11 protein FP_receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response (e.g., Contraction, Gene Expression) PKC->Cellular_Response phosphorylates targets

Caption: PGF2α signaling pathway via the FP receptor.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of PGF2α in primary cell cultures.

Table 1: Dose-Response of PGF2α on Protein Synthesis in Primary Neonatal Rat Ventricular Myocytes
ParameterValueCell TypeReference
EC₅₀ for [³H]phenylalanine incorporation11 nMNeonatal Rat Ventricular Myocytes[7]
Table 2: Time-Course of PGF2α on Gene Expression in Bovine Corpora Lutea In Vivo Biopsies
GeneTime after PGF2α Injection (hours)Change in mRNA ConcentrationReference
Steroidogenic Acute Regulatory Protein4.0Decreased[2]
FP Receptor4.0Decreased[2]
3β-Hydroxysteroid Dehydrogenase4.0Decreased[2]
Cytosolic Phospholipase A₂4.0Decreased[2]
LH Receptor4.0Decreased[2]
Prostaglandin G/H Synthase-20.5 and 4.0Increased[2]
Monocyte Chemoattractant Protein-14.0Increased[2]
c-fos0.5Increased[2]

Experimental Protocols

The following are detailed protocols for key experiments using this compound in primary cell culture.

Protocol 1: Primary Cell Isolation and Culture

This protocol provides a general guideline for isolating and culturing primary cells from tissue. Specific enzymes and incubation times may need to be optimized depending on the tissue type.

Materials:

  • Fresh tissue sample

  • Sterile phosphate-buffered saline (PBS)

  • Digestion solution (e.g., Collagenase Type II, Dispase)

  • Complete cell culture medium (specific to the cell type)

  • Fetal bovine serum (FBS)

  • Sterile cell strainers (e.g., 70 µm)

  • Centrifuge

  • Cell culture flasks or plates

Procedure:

  • Wash the tissue sample 2-3 times with sterile, ice-cold PBS.

  • Mince the tissue into small pieces (1-2 mm³) using sterile scalpels or scissors.

  • Transfer the minced tissue to a sterile tube containing the appropriate digestion solution.

  • Incubate at 37°C for a predetermined time (e.g., 30-90 minutes) with gentle agitation.

  • Neutralize the enzyme by adding complete cell culture medium containing FBS.

  • Filter the cell suspension through a sterile cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete cell culture medium.

  • Determine cell viability and count using a hemocytometer or automated cell counter.

  • Seed the cells into culture flasks or plates at the desired density.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Experimental Workflow for Primary Cell Culture Experiments

Experimental_Workflow Start Start: Obtain Primary Tissue Isolation Primary Cell Isolation (Enzymatic Digestion) Start->Isolation Culture Cell Culture & Expansion Isolation->Culture Seeding Seed Cells into Experimental Plates Culture->Seeding Treatment Treat with (5R)-Dinoprost tromethamine (Dose-Response/Time-Course) Seeding->Treatment Assay Perform Cellular/Molecular Assays Treatment->Assay Data_Analysis Data Collection & Analysis Assay->Data_Analysis End End: Interpretation of Results Data_Analysis->End

Caption: General workflow for primary cell culture experiments.

Protocol 2: Cell Proliferation Assay (WST-1)

This protocol describes how to assess the effect of this compound on the proliferation of adherent primary cells using a WST-1 assay.

Materials:

  • Primary cells cultured in a 96-well plate

  • This compound stock solution

  • Serum-free or low-serum cell culture medium

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in serum-free or low-serum medium. Include a vehicle control.

  • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared dilutions or control medium.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • At the end of the treatment, add 10 µL of WST-1 reagent to each well.

  • Incubate the plate at 37°C for 1-4 hours, or until a sufficient color change is observed.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

Protocol 3: Western Blotting for Signaling Protein Activation

This protocol outlines the steps to analyze the phosphorylation status of key signaling proteins, such as ERK1/2 (MAPK3/1) and p38 MAPK (MAPK14), following treatment with this compound.

Materials:

  • Primary cells cultured in 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed primary cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours if necessary.

  • Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

These protocols and data provide a framework for designing and executing experiments with this compound in primary cell cultures. Researchers should optimize these protocols for their specific primary cell type and experimental questions.

References

Application Notes and Protocols for In Vivo Administration of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1] While extensively utilized in veterinary medicine for reproductive management, its application in preclinical in vivo research is expanding into various fields, including inflammation, fibrosis, and oncology.[2][3][4][5] These notes provide detailed protocols and application-specific guidance for the administration of this compound in rodent models for in vivo studies.

This compound acts by binding to the FP receptor, a G-protein-coupled receptor, initiating a signaling cascade that primarily involves the activation of phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). This pathway can influence a multitude of cellular processes, including smooth muscle contraction, cell proliferation, and inflammatory responses.

Data Presentation

Table 1: In Vivo Dosages of this compound in Rodent Models
SpeciesModelRoute of AdministrationDosageKey Findings
Rat (Wistar)Ischemia-Reperfusion Injury (Ovary)Subcutaneous (SC)6 mg/kgProtective effect against I/R damage, attenuated COX-2 expression, and reduced hemorrhage.[4]
Rat (Wistar)Testicular FunctionIntraperitoneal (IP)2.5 mg/kgIncreased expression of α-SMA and androgen receptor in testes.[2]
MouseAllodynia (Pain Model)Intrathecal0.1 pg to 2.5 µ g/mouse Induced allodynia, suggesting a role in pain signaling.
RatNon-teratogenicity StudySubcutaneous (SC)0.5 and 1.0 mg/kg/dayNo teratogenic effects observed.[6]
RatNon-teratogenicity StudyOral1.25, 3.2, 10.0, and 20.0 mg/kg/dayNo teratogenic effects observed.[6]
Table 2: Pharmacokinetic Parameters of Dinoprost
ParameterValueSpeciesNotes
Half-lifeA few minutesBovineRapidly cleared from the blood.
AbsorptionRapidBovineQuickly absorbed from the injection site.
MetabolismPrimarily in the lungs and liverGeneralEnzymatic dehydrogenation.

Signaling Pathway

The primary signaling pathway activated by this compound upon binding to the FP receptor is depicted below.

Dinoprost_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dinoprost (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor binds to Gq Gq protein FP_receptor->Gq activates EGFR EGFR FP_receptor->EGFR transactivates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG MAPK_pathway MAPK Pathway (ERK1/2) EGFR->MAPK_pathway activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates Cellular_response Cellular Responses (e.g., Proliferation, Contraction, Inflammation) Ca_release->Cellular_response PKC->MAPK_pathway activates PKC->Cellular_response MAPK_pathway->Cellular_response

Caption: Signaling pathway of this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Vehicle Selection: Sterile saline or PBS are common and appropriate vehicles for in vivo administration.

  • Calculation: Determine the required concentration of the stock solution based on the desired dosage (e.g., mg/kg) and the average weight of the animals, considering the injection volume.

  • Dissolution: Aseptically weigh the required amount of this compound powder and dissolve it in the chosen sterile vehicle in a sterile microcentrifuge tube.

  • Mixing: Vortex the solution until the powder is completely dissolved.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol for Subcutaneous (SC) Injection in Mice

This protocol is adapted for the administration of this compound in a research setting.

SC_Injection_Workflow start Start prep_solution Prepare Dinoprost Solution (Sterile Saline/PBS) start->prep_solution restrain Restrain Mouse (Scruff Method) prep_solution->restrain tent_skin Tent the Skin (Dorsal Scapular Region) restrain->tent_skin insert_needle Insert Needle (25-27G) Bevel Up, Parallel to Body tent_skin->insert_needle aspirate Aspirate Gently insert_needle->aspirate check_aspiration Blood or Fluid in Hub? aspirate->check_aspiration inject Inject Solution (Max 5-10 ml/kg) check_aspiration->inject No reposition Withdraw and Reposition Needle check_aspiration->reposition Yes withdraw_needle Withdraw Needle inject->withdraw_needle monitor Monitor Animal withdraw_needle->monitor end End monitor->end reposition->insert_needle

Caption: Workflow for subcutaneous injection in mice.

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the dorsal scapular region.

  • Site Preparation: If necessary, shave the injection site and cleanse with an appropriate antiseptic.

  • Injection: Gently lift the skin to form a "tent." Insert a 25-27 gauge needle, bevel up, into the base of the tented skin, parallel to the body.

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel.

  • Administration: Inject the calculated volume of the Dinoprost tromethamine solution. The recommended maximum volume is 5-10 ml/kg per site.

  • Post-injection Care: Withdraw the needle and apply gentle pressure to the injection site if necessary. Monitor the animal for any adverse reactions.

Protocol for Intraperitoneal (IP) Injection in Rats

This protocol is suitable for administering this compound to rats for systemic effects.

IP_Injection_Workflow start Start prep_solution Prepare Dinoprost Solution (Sterile Saline/PBS) start->prep_solution restrain Restrain Rat (Head Tilted Down) prep_solution->restrain locate_site Locate Injection Site (Lower Right Abdominal Quadrant) restrain->locate_site insert_needle Insert Needle (23-25G) 45° Angle, Bevel Up locate_site->insert_needle aspirate Aspirate Gently insert_needle->aspirate check_aspiration Blood or Urine in Hub? aspirate->check_aspiration inject Inject Solution (Max 10 ml/kg) check_aspiration->inject No reposition Withdraw and Reposition Needle check_aspiration->reposition Yes withdraw_needle Withdraw Needle inject->withdraw_needle monitor Monitor Animal withdraw_needle->monitor end End monitor->end reposition->insert_needle

Caption: Workflow for intraperitoneal injection in rats.

Procedure:

  • Animal Restraint: Restrain the rat securely, tilting its head downwards to allow the abdominal organs to shift cranially.

  • Site Identification: Identify the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3]

  • Injection: Insert a 23-25 gauge needle at approximately a 45-degree angle into the identified site.[3]

  • Aspiration: Gently aspirate to ensure the needle has not entered the intestines or bladder.

  • Administration: Inject the desired volume of the Dinoprost tromethamine solution. The maximum recommended volume is 10 ml/kg.

  • Post-injection Care: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Application in Specific Research Areas

  • Inflammation and Ischemia-Reperfusion Injury: As demonstrated in ovarian I/R models, this compound can be administered to investigate its modulatory effects on inflammatory mediators like COX-2.[4] The subcutaneous route at a dosage of 6 mg/kg has been shown to be effective in rats.[4]

  • Fibrosis: The PGF2α signaling pathway is implicated in fibrotic processes. In vivo studies can be designed to explore the effects of this compound on fibroblast proliferation and extracellular matrix deposition in models of pulmonary or hepatic fibrosis.

  • Oncology: PGF2α and its receptor have been associated with tumor progression, including enhanced cell motility and invasion in colorectal cancer.[3] In vivo studies in xenograft or syngeneic tumor models can utilize this compound to investigate its pro-tumorigenic effects and to validate the FP receptor as a therapeutic target. One study showed that administration of PGF2α to mice with transplanted squamous cell carcinoma enhanced tumor transplantability and growth.[2]

Conclusion

The in vivo administration of this compound is a valuable tool for investigating the diverse roles of the PGF2α signaling pathway in various physiological and pathological processes. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies. Careful consideration of the appropriate animal model, dosage, and route of administration is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Detecting (5R)-Dinoprost Tromethamine Metabolites using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is widely used in veterinary and human medicine. Monitoring its metabolism is crucial for pharmacokinetic studies, drug efficacy evaluation, and understanding its physiological effects. Dinoprost is rapidly metabolized in vivo to more stable compounds. The primary and most widely accepted biomarker for assessing in vivo PGF2α production is its major metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM). This document provides detailed application notes and protocols for the detection of this compound metabolites, primarily focusing on the quantification of PGFM using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Principle of Detection

The detection of this compound metabolites is typically achieved through a competitive ELISA. In this assay, the PGFM in a sample competes with a fixed amount of labeled PGFM (e.g., conjugated to an enzyme like horseradish peroxidase or alkaline phosphatase) for a limited number of binding sites on a specific antibody. The amount of labeled PGFM bound to the antibody is inversely proportional to the concentration of PGFM in the sample. The signal generated by the enzymatic reaction is then measured, and the concentration of PGFM in the sample is determined by comparing the results to a standard curve.

Metabolic Pathway of Dinoprost (PGF2α)

Dinoprost (PGF2α) undergoes rapid enzymatic degradation in the body. The initial and key metabolic step involves the oxidation of the 15-hydroxyl group and the reduction of the 13,14-double bond to yield 13,14-dihydro-15-keto-PGF2α (PGFM). This metabolite has a longer half-life in circulation compared to the parent compound, making it a more reliable indicator of PGF2α levels.

Dinoprost Metabolic Pathway Metabolic Conversion of Dinoprost to PGFM Dinoprost This compound (PGF2α) PGFM 13,14-dihydro-15-keto-PGF2α (PGFM) Dinoprost->PGFM Rapid in vivo conversion Enzymes 15-hydroxyprostaglandin dehydrogenase & Δ13-reductase Enzymes->PGFM

Simplified metabolic pathway of this compound.

Commercially Available PGFM ELISA Kits

Several manufacturers offer ELISA kits for the quantification of PGFM. The performance characteristics of some of these kits are summarized in the table below. Researchers should consult the specific product manuals for the most up-to-date information.

ManufacturerKit NameCatalog No.Assay TypeSample TypesAssay Range (pg/mL)Sensitivity (pg/mL)
Thermo Fisher Scientific PGFM Enzyme Competitive ELISA KitEIAPGFMCompetitive ELISASerum, Plasma, Urine, Fecal Extracts, Cell Culture Media50 - 3,20020.8
Cayman Chemical 13,14-dihydro-15-keto PGF2α ELISA Kit516671Competitive ELISAPlasma, Urine, Culture Media2.3 - 5,000~15
Arbor Assays DetectX® PGFM ELISA KitK022-H1Competitive ELISASerum, Plasma, Fecal Extracts, Urine, Tissue Culture Media50 - 3,20020.8
MyBioSource Bovine PGFM ELISA KitMBS7220411Competitive ELISASerum, plasma, cell culture supernatants, body fluid and tissue homogenate15.6 - 1,0001.0

Note: The performance characteristics are based on manufacturer-provided data and may vary. It is essential to validate the assay for your specific sample type and experimental conditions.

Experimental Protocols

The following are generalized protocols based on commercially available competitive ELISA kits for PGFM. Always refer to the specific kit manual for detailed instructions, as reagents and procedures may vary.

Sample Preparation

Proper sample collection and preparation are critical for accurate results.

Serum:

  • Collect whole blood in a serum separator tube.

  • Allow the blood to clot for 30-60 minutes at room temperature.

  • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.[1]

  • Carefully collect the serum supernatant.

  • Store samples at -20°C or -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles.

Plasma:

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.[1]

  • Aspirate the plasma supernatant.

  • Store samples at -20°C or -80°C.

Urine:

  • Collect urine samples in a clean container.

  • Centrifuge at 1,000 x g for 15 minutes to remove particulate matter.[1]

  • The supernatant can be used directly in the assay or stored at -20°C or -80°C.

Sample Dilution: Most biological samples will require dilution with the assay buffer provided in the kit to ensure the PGFM concentration falls within the standard curve range. A starting dilution of 1:10 is often recommended, but the optimal dilution factor should be determined empirically for each sample type.[2]

ELISA Assay Protocol (General)

ELISA Protocol Workflow General Competitive ELISA Workflow for PGFM cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Bring all reagents to room temperature Standards Prepare standard dilutions Reagents->Standards Samples Prepare and dilute samples Standards->Samples Add_Std_Sample Add standards and samples to wells Samples->Add_Std_Sample Add_Conjugate Add PGFM-enzyme conjugate Add_Std_Sample->Add_Conjugate Add_Antibody Add PGFM specific antibody Add_Conjugate->Add_Antibody Incubate1 Incubate (e.g., 1-2 hours at RT) Add_Antibody->Incubate1 Wash1 Wash wells (3-5 times) Incubate1->Wash1 Add_Substrate Add substrate solution Wash1->Add_Substrate Incubate2 Incubate (e.g., 30 min at RT, in the dark) Add_Substrate->Incubate2 Add_Stop Add stop solution Incubate2->Add_Stop Read_Plate Read absorbance (e.g., 450 nm) Add_Stop->Read_Plate Plot_Curve Plot standard curve Read_Plate->Plot_Curve Calculate Calculate sample concentrations Plot_Curve->Calculate

A generalized workflow for the PGFM competitive ELISA.

Materials (Typically provided in the kit):

  • Antibody-coated 96-well plate

  • PGFM Standard

  • PGFM-Enzyme Conjugate

  • PGFM Antibody

  • Assay Buffer

  • Wash Buffer Concentrate

  • Substrate Solution (e.g., TMB)

  • Stop Solution

  • Plate Sealers

Materials Required but Not Provided:

  • Deionized or distilled water

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Tubes for standard and sample dilutions

  • Microplate shaker (optional, but recommended)

Assay Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting wash buffers and preparing a standard curve.

  • Standard and Sample Addition: Pipette the prepared standards and diluted samples into the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add the PGFM-enzyme conjugate and the PGFM specific antibody to each well (the order may vary depending on the kit).

  • Incubation: Cover the plate with a sealer and incubate for the time and temperature specified in the manual (e.g., 1-2 hours at room temperature with gentle shaking).[3]

  • Washing: Aspirate the contents of the wells and wash each well with the diluted wash buffer. Repeat the wash step as recommended (usually 3-5 times).

  • Substrate Addition: Add the substrate solution to each well.

  • Development: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature in the dark to allow for color development.[3]

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color in the wells will typically change from blue to yellow.

  • Absorbance Reading: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of PGFM in the samples by plotting a standard curve (OD vs. concentration) and interpolating the sample OD values. Most plate readers have software that can perform this analysis using a four-parameter logistic curve fit.[3]

Data Interpretation and Quality Control

  • Standard Curve: The standard curve should have a good fit (typically R² > 0.99).

  • Intra- and Inter-Assay Precision: To ensure reproducibility, it is recommended to run samples in duplicate or triplicate. The coefficient of variation (CV) for both intra-assay (within a plate) and inter-assay (between plates) precision should ideally be less than 15%.[1]

  • Spike and Recovery: To assess the accuracy of the assay in your specific sample matrix, perform spike and recovery experiments by adding a known amount of PGFM standard to a sample and measuring the recovery. Recoveries are typically expected to be within 80-120%.

  • Cross-Reactivity: Be aware of potential cross-reactivity with other related prostaglandin metabolites. Consult the kit manual for a list of cross-reactants and their percentage of cross-reactivity. The cross-reactivity of a typical PGE2 ELISA kit with 13,14-dihydro-15-keto PGF2α is very low, often less than 0.01%.[4]

Troubleshooting

IssuePossible Cause(s)Solution(s)
High background/Low signal Incomplete washing, incorrect reagent volumes, expired reagents.Ensure thorough washing, check pipette calibration, use fresh reagents.
Poor standard curve Improper standard dilution, pipetting errors.Prepare fresh standards, use calibrated pipettes, ensure proper mixing.
High intra- or inter-assay CV Inconsistent pipetting, temperature variations across the plate.Be consistent with technique, ensure uniform incubation temperature.
Sample values out of range Incorrect sample dilution.Re-assay samples with a different dilution factor.

Conclusion

The use of a competitive ELISA to measure the major metabolite, PGFM, is a reliable and sensitive method for quantifying this compound metabolites in various biological samples. By following the detailed protocols provided with commercially available kits and implementing proper quality control measures, researchers can obtain accurate and reproducible data to support their studies in drug development and life sciences.

References

Application Notes and Protocols for Determining the Dose-Response of (5R)-Dinoprost Tromethamine in Uterine Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, the tromethamine salt of prostaglandin (B15479496) F2α (PGF2α), is a potent uterotonic agent used in both human and veterinary medicine.[1] Its primary pharmacological action is the stimulation of myometrial contractions, making it a critical compound for labor induction, termination of pregnancy, and control of postpartum hemorrhage.[2] Understanding the dose-response relationship of Dinoprost tromethamine in uterine tissue is fundamental for its therapeutic application and for the development of novel drugs targeting uterine contractility.

These application notes provide a comprehensive overview of the dose-response characteristics of this compound on uterine tissue, detailed experimental protocols for its assessment, and a summary of its mechanism of action.

Mechanism of Action

Dinoprost tromethamine exerts its effects by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) located on the surface of myometrial smooth muscle cells.[1] Activation of the FP receptor initiates a downstream signaling cascade, primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, lead to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.

Signaling Pathway of this compound in Uterine Myocytes

Dinoprost_Signaling Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Myometrial Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Signaling pathway of this compound in uterine smooth muscle cells.

Dose-Response Data

The potency of this compound (PGF2α) and its synthetic analogs in inducing uterine contractions can be quantified by determining their EC50 values (the concentration that elicits 50% of the maximal response). The following table summarizes representative EC50 values obtained from in vitro studies on isolated uterine tissue.

CompoundSpeciesTissue ConditionEC50 (nM)Reference
PGF2α (Dinoprost) RatNon-pregnant52 ± 11[1]
Bimatoprost acidRatNon-pregnant0.68 ± 0.06[1]
CloprostenolRatNon-pregnant0.73 ± 0.01[1]
Travoprost acidRatNon-pregnant1.3 ± 0.07[1]
Latanoprost acidRatNon-pregnant2.7 ± 0.08[1]

Note: The sensitivity of uterine tissue to PGF2α can vary depending on the species, hormonal status (e.g., stage of the menstrual cycle, pregnancy), and the specific region of the uterus from which the tissue is obtained.[2][3] For instance, the myometrium of pregnant women has been shown to be less responsive to PGF2α compared to that of non-pregnant women.[2]

Experimental Protocols

The following protocol describes a standard method for determining the dose-response curve of this compound in isolated uterine tissue using an organ bath system.

Protocol: In Vitro Uterine Tissue Contraction Assay

1. Materials and Reagents:

  • Uterine tissue (e.g., from rats, guinea pigs, or human biopsies)

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • This compound stock solution

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Data acquisition system

2. Experimental Workflow:

Experimental_Workflow A 1. Tissue Preparation - Isolate uterine horn - Dissect longitudinal strips - Store in cold Krebs solution B 2. Tissue Mounting - Mount strips in organ bath - Connect to force transducer - Submerge in Krebs at 37°C A->B C 3. Equilibration - Bubble with Carbogen - Apply initial tension (e.g., 1g) - Equilibrate for 60-90 min - Wash out every 15-20 min B->C D 4. Dose-Response Curve Generation - Add cumulative concentrations of  this compound - Allow response to plateau at each dose C->D E 5. Data Acquisition & Analysis - Record contractile force - Measure amplitude and frequency - Plot concentration vs. response - Calculate EC50 and Emax D->E

Caption: Workflow for the in vitro uterine tissue contraction assay.

3. Detailed Methodology:

  • 3.1. Tissue Preparation:

    • Humanely euthanize the animal (e.g., rat) and excise the uterine horns. For human tissue, obtain biopsies with appropriate ethical approval.

    • Immediately place the tissue in ice-cold, oxygenated Krebs-Henseleit solution.

    • Under a dissecting microscope, carefully remove any adhering fat and connective tissue.

    • Dissect longitudinal strips of myometrium (e.g., approximately 10 mm long and 2 mm wide).

  • 3.2. Tissue Mounting and Equilibration:

    • Mount the uterine strips vertically in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with Carbogen.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60-90 minutes.

    • During equilibration, replace the bath solution every 15-20 minutes to remove metabolic waste products. Spontaneous contractions may develop during this period.

  • 3.3. Generation of Dose-Response Curve:

    • After a stable baseline of contractile activity is achieved, add this compound to the organ bath in a cumulative manner, starting with a low concentration (e.g., 10⁻¹⁰ M).

    • Allow the tissue to respond to each concentration until a plateau in the contractile response is observed before adding the next higher concentration.

    • Continue adding increasing concentrations of the drug until a maximal response is achieved or the dose-response curve plateaus.

  • 3.4. Data Analysis:

    • Record the contractile force (in grams or millinewtons) using a data acquisition system.

    • Measure the amplitude and/or frequency of contractions at each drug concentration. The response is often quantified as the increase in contractile force above the baseline.

    • Normalize the responses by expressing them as a percentage of the maximal response to this compound.

    • Plot the logarithm of the drug concentration against the normalized response.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 and the maximum effect (Emax).

Conclusion

The protocols and data presented provide a framework for the investigation of the pharmacological effects of this compound on uterine tissue. Accurate determination of its dose-response curve is essential for both clinical applications and preclinical drug development. The provided methodologies can be adapted to study other uterotonic or tocolytic agents, contributing to a deeper understanding of uterine physiology and the development of new therapies for reproductive health.

References

Application of (5R)-Dinoprost Tromethamine in Reproductive Biology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine , a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely utilized in reproductive biology research and veterinary medicine.[1] Its primary mechanism of action involves the regression of the corpus luteum (luteolysis), leading to a decline in progesterone (B1679170) production and enabling the synchronization of estrus and ovulation.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the reproductive effects of this compound.

Application Notes

This compound serves as a critical tool for manipulating the estrous cycle in various animal models, facilitating research in areas such as endocrinology, fertility, and assisted reproductive technologies. Its principal applications include:

  • Estrus Synchronization: By inducing luteolysis, Dinoprost (B1670695) tromethamine allows for the controlled timing of estrus in animals, which is essential for fixed-time artificial insemination (FTAI) protocols and for creating uniform groups of animals for experimentation.[3][4][5]

  • Induction of Parturition or Abortion: Due to its potent myometrial stimulant activity, Dinoprost tromethamine can be used to induce labor or terminate pregnancy in research settings.[1][6][7][8][9]

  • Study of Luteolytic Mechanisms: As a potent luteolysin, it is an invaluable tool for investigating the molecular and cellular pathways governing corpus luteum regression.[1][10]

  • Investigation of Myometrial Contractility: Researchers utilize Dinoprost tromethamine to study the physiology of uterine contractions both in vivo and in vitro.[7][11][12]

  • Treatment of Reproductive Disorders: In veterinary research, it is used to investigate treatments for conditions such as pyometra and silent estrus.[5][13]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound from various research studies.

Table 1: Effect of Dinoprost Tromethamine on Progesterone Levels and Pregnancy Rates in Dairy Cattle.

Treatment GroupProgesterone (P4) Concentration (ng/mL) - Day 2 post-treatmentPregnancy Rate (%)Reference
Dinoprost tromethamine (25 mg)3.7 ± 0.2610[14][15][16][17][18]
Cloprostenol (500 µg)3.3 ± 0.2130[14][15][16][17][18]
d-Cloprostenol (150 µg)3.6 ± 0.3140[14][15][16][17][18]

Table 2: Efficacy of Estrus Synchronization with Dinoprost Tromethamine in Cattle.

ParameterDinoprost tromethamine (25 mg)Cloprostenol (0.5 mg)Reference
Estrus Response Rate (Experimental)92.7%Not Reported[19]
Estrus Response Rate (Field)65.7%65.7%[19]
Pregnancy Rate within 6 days (Experimental)55.1%Not Reported[19]
Pregnancy Rate within 6 days (Field)33.5%33.5%[19]

Table 3: Effect of Dinoprost Tromethamine on Follicular Size in Dairy Cattle.

Treatment GroupAverage Follicular Size (mm)Reference
Dinoprost tromethamine (25 mg)11.17 ± 0.433[14][16][17]
Cloprostenol (500 µg)11.53 ± 0.33[14][16][17]
d-Cloprostenol (150 µg)15.5 ± 0.82[14][16][17]

Signaling Pathways

This compound exerts its effects by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[2][15][16][20][21] Activation of the FP receptor initiates a signaling cascade that is central to its physiological effects.

Dinoprost_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects Dinoprost (5R)-Dinoprost tromethamine FP_receptor PGF2α Receptor (FP) Dinoprost->FP_receptor Binds to Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_intracellular ↑ Intracellular [Ca²⁺] Ca_release->Ca_intracellular Ca_intracellular->PKC Co-activates Myometrial_contraction Myometrial Contraction Ca_intracellular->Myometrial_contraction Downstream Downstream Effectors PKC->Downstream Phosphorylates PKC->Myometrial_contraction Gene_expression Altered Gene Expression Downstream->Gene_expression Regulates Luteolysis Luteolysis Gene_expression->Luteolysis

Caption: Signaling pathway of this compound.

Experimental Protocols

Protocol 1: Estrus Synchronization in Mares

This protocol is designed to control the timing of estrus in cycling mares.

Estrus_Sync_Mares start Start: Cycling Mare (in diestrus) treatment Administer 5-10 mg This compound intramuscularly start->treatment observe Observe for signs of estrus (2-4 days post-injection) treatment->observe ovulation Expected Ovulation (8-12 days post-injection) observe->ovulation breed Breed Mare ovulation->breed

Caption: Experimental workflow for estrus synchronization in mares.

Methodology:

  • Animal Selection: Select healthy, cycling mares that are confirmed to be in diestrus (at least 5 days post-ovulation) through transrectal ultrasonography and/or plasma progesterone analysis.[22]

  • Treatment Administration: Administer a single intramuscular injection of this compound at a dose of 5-10 mg per 500 kg horse.[3]

  • Estrus Detection: Beginning 24 hours post-injection, monitor mares daily for behavioral and physical signs of estrus (e.g., receptivity to a stallion, changes in external genitalia). Estrus is expected to occur within 2 to 4 days.[6]

  • Ovulation Monitoring: Once in estrus, perform daily transrectal ultrasonography to monitor follicular growth and predict the time of ovulation. Ovulation typically occurs 8 to 12 days after the initial injection.[6]

  • Breeding: Inseminate the mare based on the predicted time of ovulation.

Protocol 2: In Vitro Myometrial Contractility Assay

This protocol details a method for assessing the contractile response of myometrial tissue to this compound.[7][11][12]

Myometrial_Contractility_Workflow biopsy Obtain Myometrial Biopsy strips Prepare Longitudinal Myometrial Strips biopsy->strips organ_bath Mount Strips in Organ Bath System strips->organ_bath stabilize Stabilize Tissue and Record Baseline Contractions organ_bath->stabilize add_drug Add Cumulative Doses of This compound stabilize->add_drug record Record Isometric Tension add_drug->record analyze Analyze Contraction Frequency and Amplitude record->analyze

Caption: Experimental workflow for in vitro myometrial contractility assay.

Methodology:

  • Tissue Collection: Obtain myometrial biopsies from the research animal model.

  • Tissue Preparation: Immediately place the biopsy in cold, oxygenated Krebs-Henseleit solution. Dissect the myometrium into longitudinal strips (e.g., 2x2x10 mm).

  • Mounting: Mount the myometrial strips in an organ bath system containing oxygenated Krebs-Henseleit solution maintained at 37°C. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Baseline Recording: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-2 g. Record spontaneous baseline contractions for 30 minutes.

  • Drug Administration: Add cumulative concentrations of this compound to the organ bath, typically ranging from 10⁻¹⁰ M to 10⁻⁵ M. Allow the tissue to stabilize for a set period (e.g., 20-30 minutes) at each concentration.[7][11]

  • Data Acquisition: Continuously record the isometric tension of the myometrial strips using a data acquisition system.

  • Data Analysis: Analyze the recorded data to determine the frequency, amplitude, and area under the curve of the contractions at each drug concentration. Express the contractile response as a percentage of the baseline activity.[7]

Potential Side Effects

Researchers should be aware of potential side effects associated with Dinoprost tromethamine administration, which can vary by species and dose. These may include transient sweating, increased heart rate, gastrointestinal discomfort (colic), and changes in respiration.[9][21] Appropriate animal monitoring and care are essential during and after administration.

References

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Endocrinology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent and selective agonist for the prostaglandin F2α receptor (FP receptor).[1] This G-protein coupled receptor is pivotal in a myriad of physiological processes, particularly within the endocrine and reproductive systems. Its ability to induce luteolysis, stimulate myometrial contractions, and modulate steroidogenesis makes it an invaluable tool for endocrinology research.[1] These application notes provide detailed protocols for utilizing this compound as a research tool to investigate FP receptor signaling and its downstream physiological effects.

Mechanism of Action

This compound exerts its biological effects by binding to the FP receptor, a member of the G-protein coupled receptor superfamily. The primary signaling pathway initiated upon agonist binding involves the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration. This elevation in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), orchestrates a variety of cellular responses, including smooth muscle contraction and hormone secretion.

Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Contraction, Steroidogenesis) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the interaction of PGF2α (the active component of this compound) with its receptor and its effects in various assays.

Table 1: Receptor Binding Affinity

LigandReceptorTissue SourceKd (nM)Reference
[3H]PGF2αFP ReceptorBovine Corpus Luteum1.6 (High affinity), 24 (Low affinity)

Table 2: In Vitro Functional Potency

AssayCell/Tissue TypeParameterEC50 (nM)Reference
Intracellular Ca2+ MobilizationHuman Myometrial Cells[Ca2+]i increase4
Uterine ContractionIsolated Rat UterusContraction52[2]

Table 3: In Vivo Efficacy

SpeciesEndpointRoute of AdministrationEffective DoseReference
RatUterine ContractionOral25 mg (in early pregnancy)[3]
RatNo Observed ToxicityIntravenous3.2 mg/kg/day (28 days)[3]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for FP Receptor

This protocol is adapted from standard filtration binding assay procedures and is designed to determine the binding affinity of this compound for the FP receptor.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Tissue (e.g., Corpus Luteum) in Lysis Buffer Centrifuge1 Centrifuge at 1,000 x g Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge at 20,000 x g Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Membrane Fraction) Centrifuge2->Pellet Quantify Quantify Protein (BCA Assay) Pellet->Quantify Incubate Incubate: - Membranes - [³H]PGF2α (Radioligand) - (5R)-Dinoprost (Competitor) Filter Vacuum Filtration (GF/C filters) Incubate->Filter Wash Wash Filters Filter->Wash Dry Dry Filters Wash->Dry Scintillation Add Scintillation Cocktail Dry->Scintillation Count Count Radioactivity Scintillation->Count Plot Plot % Specific Binding vs. Log[Competitor] Calculate Calculate IC₅₀ and Kᵢ Plot->Calculate

Caption: Workflow for radioligand binding assay.

Materials:

  • Tissue Source: Bovine corpus luteum or cells expressing the FP receptor.

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail, pH 7.4.

  • Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Radioligand: [3H]PGF2α.

  • Competitor: this compound.

  • Wash Buffer: Ice-cold binding buffer.

  • Filtration Apparatus: 96-well FilterMate™ harvester with GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Counter and compatible scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen tissue in 20 volumes of ice-cold lysis buffer.

    • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in binding buffer. Determine the protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:

      • 150 µL of membrane preparation (50-120 µg protein for tissue).

      • 50 µL of varying concentrations of this compound (competitor) or buffer (for total binding). For non-specific binding, use a high concentration of unlabeled PGF2α.

      • 50 µL of [3H]PGF2α at a concentration at or below its Kd.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filters.

    • Wash the filters four times with ice-cold wash buffer.

    • Dry the filters for 30 minutes at 50°C.

    • Add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the increase in intracellular calcium concentration in response to this compound stimulation.

cluster_prep Cell Preparation cluster_assay Calcium Assay cluster_analysis Data Analysis Seed Seed Cells (e.g., HEK293 with FP receptor) in 96-well plate Culture Culture overnight Seed->Culture Load Load Cells with Calcium Indicator Dye (e.g., Fluo-4 AM) Incubate_dye Incubate Load->Incubate_dye Wash Wash Cells Incubate_dye->Wash Stimulate Stimulate with (5R)-Dinoprost Wash->Stimulate Measure Measure Fluorescence (Kinetic Read) Stimulate->Measure Plot Plot Fluorescence Change vs. Log[Agonist] Calculate Calculate EC₅₀ Plot->Calculate

Caption: Workflow for intracellular calcium mobilization assay.

Materials:

  • Cell Line: A suitable cell line endogenously or recombinantly expressing the FP receptor (e.g., HEK293-FP).

  • Culture Medium: Appropriate for the chosen cell line.

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: this compound.

  • Fluorescence Plate Reader: With kinetic reading capabilities and appropriate filters for the chosen dye.

Procedure:

  • Cell Preparation:

    • Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Culture the cells overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Gently wash the cells with assay buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to perform a kinetic read, measuring fluorescence intensity at appropriate intervals (e.g., every 1-2 seconds).

    • Establish a baseline fluorescence reading for a short period.

    • Add varying concentrations of this compound to the wells.

    • Continue to record the fluorescence for several minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each concentration of the agonist.

    • Plot the fluorescence change against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay

This protocol describes the use of a competitive immunoassay, such as the IP-One HTRF® assay, to measure the accumulation of IP1, a stable downstream metabolite of IP3.[4][5][6]

Materials:

  • Cell Line: FP receptor-expressing cells.

  • IP-One HTRF® Assay Kit: Contains IP1-d2 conjugate, anti-IP1 Cryptate antibody, and IP1 standard.

  • Stimulation Buffer: Provided in the kit or a similar buffer containing LiCl.

  • Agonist: this compound.

  • HTRF-compatible Plate Reader.

Procedure:

  • Cell Stimulation:

    • Plate cells in a suitable microplate and culture as described in Protocol 2.

    • On the day of the assay, replace the culture medium with stimulation buffer containing varying concentrations of this compound.

    • Incubate for the optimized time (e.g., 30-60 minutes) at 37°C.

  • Detection:

    • Lyse the cells and add the IP1-d2 conjugate and the anti-IP1 Cryptate antibody to the wells as per the kit instructions.

    • Incubate for 1 hour at room temperature.

  • Measurement and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths.

    • Calculate the HTRF ratio and determine the concentration of IP1 from a standard curve.

    • Plot the IP1 concentration against the logarithm of the agonist concentration to determine the EC50.

Protocol 4: In Vivo Assessment of Uterine Contractility in Rats

This protocol provides a framework for assessing the in vivo uterotonic effects of this compound in a rat model.

Materials:

  • Animals: Female Sprague-Dawley rats.

  • This compound solution: Prepared in a suitable vehicle (e.g., saline).

  • Surgical equipment for uterine horn isolation.

  • Organ bath system with force-displacement transducer.

  • Krebs-Ringer bicarbonate solution.

Procedure:

  • Animal Preparation:

    • Administer this compound to rats via a chosen route (e.g., oral gavage, subcutaneous injection). Doses can be selected based on literature, for example, oral doses of 25 mg have been shown to cause uterine contractions in early pregnancy in rats.[3]

    • At a predetermined time point after administration, euthanize the animals.

  • Tissue Preparation and Mounting:

    • Isolate the uterine horns and place them in oxygenated Krebs-Ringer solution.

    • Cut uterine strips of a standardized size and mount them in an organ bath containing Krebs-Ringer solution maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Contractility Measurement:

    • Allow the tissue to equilibrate under a resting tension.

    • Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

    • Analyze the frequency and amplitude of contractions.

  • Data Analysis:

    • Compare the contractile activity of uterine tissue from treated animals to that from vehicle-treated control animals.

Protocol 5: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol is for the semi-quantitative analysis of the phosphorylation of ERK1/2, a downstream target in some GPCR signaling pathways, in response to this compound.

cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis Treat_cells Treat Cells with (5R)-Dinoprost Lyse_cells Lyse Cells in RIPA Buffer Treat_cells->Lyse_cells Quantify_protein Quantify Protein Lyse_cells->Quantify_protein Prepare_lysates Prepare Lysates for SDS-PAGE Quantify_protein->Prepare_lysates SDS_PAGE SDS-PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (p-ERK, Total ERK) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Densitometry Densitometry Analysis Normalize Normalize p-ERK to Total ERK & Loading Control Densitometry->Normalize Quantify_change Quantify Fold Change Normalize->Quantify_change

Caption: Workflow for Western blot analysis.

Materials:

  • Cell Line: FP receptor-expressing cells.

  • RIPA Lysis Buffer: with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Loading Control Antibody: e.g., anti-GAPDH or anti-β-actin.

  • SDS-PAGE and Western Blotting equipment and reagents.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat cells with this compound for various times and at different concentrations.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration in the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with the antibody for total ERK1/2 and then for the loading control.

  • Data Analysis:

    • Perform densitometric analysis of the bands using imaging software.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal and the loading control.

    • Calculate the fold change in phosphorylation relative to the untreated control.

Conclusion

This compound is a powerful and specific tool for the investigation of FP receptor-mediated signaling pathways in endocrinology. The protocols provided herein offer a comprehensive guide for researchers to quantitatively assess its binding characteristics, functional potency in vitro, and physiological effects in vivo. Adherence to these detailed methodologies will facilitate robust and reproducible research into the critical roles of the PGF2α signaling axis in endocrine function and dysfunction.

References

Troubleshooting & Optimization

Preventing degradation of (5R)-Dinoprost tromethamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (5R)-Dinoprost tromethamine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.

Troubleshooting Guide: Degradation of this compound in Solution

Unexpected experimental outcomes can often be attributed to the degradation of this compound. This guide will help you identify potential causes and implement corrective actions.

Common Issues and Solutions

Observed Problem Potential Cause Recommended Solution
Reduced biological activity or inconsistent results Chemical Degradation: this compound is susceptible to degradation under various conditions, leading to a lower concentration of the active compound.- Verify Solution pH: Ensure the pH of your solution is within the optimal range of 6.0-7.5. Prostaglandins are generally more stable at a slightly acidic to neutral pH. Below pH 6, this compound can become unstable and precipitate. - Control Temperature: Avoid exposing the solution to high temperatures. For short-term storage, maintain the solution at 2-8°C. For long-term storage, aliquot and store at -20°C or -80°C. - Protect from Light: this compound is light-sensitive and can degrade within a week when exposed to sunlight[1]. Use amber vials or wrap containers in foil.
Precipitate formation in the solution pH-dependent instability and precipitation: At a pH below 6.0, this compound is known to be unstable and may precipitate out of solution.- Adjust pH: Before use, ensure the pH of the solution is adjusted to the recommended range of 6.0-7.5. - Solvent Selection: Prepare stock solutions in appropriate solvents like DMSO, ethanol, or sterile water. For aqueous solutions, use a suitable buffer to maintain the pH.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC) Formation of Degradation Products: Exposure to stress conditions such as improper pH, temperature, light, or oxidizing agents can lead to the formation of degradation products.- Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions (see Protocol 1). - Use a Stability-Indicating Method: Employ a validated stability-indicating HPLC method to separate the parent compound from its degradation products (see Protocol 2).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in several solvents. For research purposes, high-purity dimethyl sulfoxide (B87167) (DMSO), ethanol, and water are commonly used. For a stock solution, DMSO is often preferred. It is soluble in DMSO at a concentration of 95 mg/mL.

Q2: What are the optimal storage conditions for a prepared this compound solution?

A2: The stability of the solution depends on the solvent and storage temperature.

  • In solvent at -80°C: Stable for up to 1 year.

  • In solvent at -20°C: Stable for up to 1 month.

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of the solution is a critical factor for the stability of this compound. It is most stable in a pH range of 6.0 to 7.5. Solutions with a pH below 6.0 can lead to instability and precipitation of the compound.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is known to be sensitive to light. It can degrade within a week upon exposure to sunlight[1]. Therefore, it is crucial to protect solutions from light by using amber-colored vials or by wrapping the containers with aluminum foil.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the chemical structure of prostaglandins, the most probable degradation pathways include:

  • Hydrolysis: The ester group in related prostaglandin (B15479496) compounds can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The double bonds and hydroxyl groups in the molecule are potential sites for oxidation.

  • Dehydration: Prostaglandins can undergo dehydration reactions, particularly at the cyclopentane (B165970) ring, to form cyclopentenone prostaglandins.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase of the analytical method.

  • Analyze the samples using a suitable stability-indicating method (e.g., HPLC, see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M potassium phosphate (B84403) buffer (pH 6.5) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 210 nm

Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of separating and quantifying this compound in the presence of its degradation products.

Visualizations

Logical Troubleshooting Flow for this compound Degradation start Inconsistent Experimental Results or Reduced Activity check_solution Check Solution Preparation and Storage start->check_solution ph_check Is pH between 6.0 and 7.5? check_solution->ph_check pH temp_check Was solution stored at the correct temperature? ph_check->temp_check Yes adjust_ph Adjust pH to 6.0-7.5 using a suitable buffer. ph_check->adjust_ph No light_check Was solution protected from light? temp_check->light_check Yes correct_temp Store solution at 2-8°C (short-term) or -20°C/-80°C (long-term). temp_check->correct_temp No protect_light Use amber vials or wrap containers in foil. light_check->protect_light No analytical_investigation Perform Analytical Investigation light_check->analytical_investigation Yes reprepare_solution Prepare fresh solution following all stability guidelines. adjust_ph->reprepare_solution correct_temp->reprepare_solution protect_light->reprepare_solution hplc_analysis Analyze solution using a stability-indicating HPLC method. analytical_investigation->hplc_analysis degradation_products Are degradation products present? hplc_analysis->degradation_products degradation_products->reprepare_solution Yes end Problem Resolved degradation_products->end No

Caption: Troubleshooting workflow for identifying and resolving degradation issues.

Potential Degradation Pathways of this compound dinoprost This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) dinoprost->hydrolysis oxidation Oxidation (e.g., H2O2, atmospheric O2) dinoprost->oxidation photolysis Photolysis (UV/Visible Light) dinoprost->photolysis dehydration Dehydration dinoprost->dehydration hydrolysis_products Hydrolyzed Products hydrolysis->hydrolysis_products oxidation_products Oxidized Products (e.g., keto derivatives) oxidation->oxidation_products photo_products Photodegradation Products photolysis->photo_products dehydration_products Cyclopentenone Prostaglandins (PGA2, PGB2 analogues) dehydration->dehydration_products

Caption: Postulated degradation pathways for this compound.

Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (70°C) stress_conditions->thermal photo Photolytic (Light Exposure) stress_conditions->photo sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc_analysis HPLC Analysis (Stability-Indicating Method) sample_prep->hplc_analysis data_analysis Data Analysis (Quantify Degradation, Identify Products) hplc_analysis->data_analysis report Report Findings data_analysis->report

Caption: Workflow for conducting a forced degradation study.

References

Troubleshooting inconsistent results with (5R)-Dinoprost tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (5R)-Dinoprost tromethamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the tromethamine salt of (5R)-Dinoprost, which is a synthetic analog of the naturally occurring Prostaglandin (B15479496) F2β (PGF2β). It is a metabolite produced from the metabolism of arachidonic acid by cyclooxygenase. It functions as an agonist for the Prostaglandin F receptor (FP receptor).

Q2: What is the primary mechanism of action for this compound?

A2: this compound acts by binding to and activating the Prostaglandin F2α Receptor (FP receptor), a G-protein coupled receptor (GPCR). This activation primarily stimulates the Gq signaling pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[1]

Q3: How should I prepare a stock solution of this compound?

A3: The solubility of this compound varies depending on the solvent. It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it in your aqueous experimental medium. To avoid issues with moisture absorption in DMSO, which can reduce solubility, it is advisable to use fresh, anhydrous DMSO.[2] For specific concentrations, please refer to the solubility data table in the "Data Presentation" section.

Q4: What are the common in vitro applications of this compound?

A4: In a research setting, this compound is often used to study the effects of FP receptor activation. Common in vitro applications include studying smooth muscle contraction, cell proliferation and differentiation (e.g., in osteoblastic cells), intracellular calcium mobilization, and investigating its role in various physiological and pathological processes.[3]

Troubleshooting Inconsistent Results

Q: My dose-response curve is not sigmoidal or shows high variability. What could be the cause?

A: Inconsistent dose-response curves can arise from several factors. Here is a troubleshooting guide to address this issue:

  • Solution Preparation and Stability:

    • Incorrect Concentration: Double-check your calculations for serial dilutions. Ensure your stock solution was prepared correctly and has been stored properly to prevent degradation.

    • Compound Precipitation: this compound may precipitate in aqueous solutions at high concentrations. Visually inspect your diluted solutions for any signs of precipitation. It is recommended to prepare fresh dilutions for each experiment.

  • Cell-Based Assay Issues:

    • Cell Health and Confluency: Ensure your cells are healthy, within a consistent passage number, and plated at an optimal density. Over-confluent or unhealthy cells can respond inconsistently.

    • Serum Effects: Components in fetal calf serum (FCS) can influence prostaglandin biosynthesis and activity.[4][5] Consider reducing the serum concentration or using serum-free media during the experiment, if your cell type allows.

    • Receptor Desensitization: Prolonged or repeated exposure to high concentrations of an agonist can lead to receptor desensitization, resulting in a diminished response. Optimize your incubation times to capture the peak response without inducing desensitization.

  • Assay Protocol:

    • Incubation Times: Ensure that the incubation time with this compound is consistent across all wells and experiments.

    • Reagent Quality: Verify the quality and expiration dates of all reagents, including cell culture media, buffers, and assay components.

Below is a logical workflow for troubleshooting dose-response curve inconsistencies:

G start Inconsistent Dose-Response Curve sol_prep Verify Solution Preparation start->sol_prep cell_health Assess Cell Health & Density start->cell_health protocol_review Review Assay Protocol start->protocol_review sol_prep_check1 Recalculate Dilutions sol_prep->sol_prep_check1 sol_prep_check2 Check for Precipitation sol_prep->sol_prep_check2 sol_prep_check3 Prepare Fresh Stock sol_prep->sol_prep_check3 cell_health_check1 Check Passage Number cell_health->cell_health_check1 cell_health_check2 Optimize Seeding Density cell_health->cell_health_check2 cell_health_check3 Test Serum-Free/Low-Serum Media cell_health->cell_health_check3 protocol_review_check1 Standardize Incubation Times protocol_review->protocol_review_check1 protocol_review_check2 Verify Reagent Quality protocol_review->protocol_review_check2 end Consistent Results sol_prep_check3->end cell_health_check3->end protocol_review_check2->end

Troubleshooting workflow for inconsistent dose-response curves.

Q: I am observing a lower-than-expected response in my cell-based assay. Why might this be happening?

A: A diminished response could be due to several factors related to the compound's activity and the experimental setup:

  • Receptor Expression Levels: The cell line you are using may have low expression levels of the FP receptor. It is advisable to confirm FP receptor expression via qPCR or Western blot.

  • Compound Stability in Media: Prostaglandins (B1171923) can be unstable in aqueous solutions over time. Prepare fresh dilutions of this compound in your experimental media shortly before use.

  • Inhibition of Substrate Uptake: Some studies have shown that prostaglandins can inhibit the uptake of certain substrates in cell culture, which might indirectly affect cell function and assay readouts.[6]

  • Presence of Antagonistic Factors: Endogenously produced factors in your cell culture system could potentially antagonize the effect of this compound.

Data Presentation

Solubility Data
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO95199.73
Water97.5205.0
Ethanol71.28149.87

Note: Data sourced from publicly available information. It is recommended to perform your own solubility tests.

In Vivo Pharmacokinetic Parameters (Lactating Holstein Cows)
Route of AdministrationTime to Greater Circulating PGFM
Subcutaneous (SC)15 to 90 minutes post-treatment
Intramuscular (IM)Slower onset compared to SC

PGFM (13,14-dihydro-15-keto-prostaglandin F2α) is the primary metabolite of PGF2α.[7]

Experimental Protocols

Cell Proliferation Assay

This protocol is a general guideline for assessing the effect of this compound on the proliferation of adherent cells.

Materials:

  • Adherent cells expressing the FP receptor

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Serum-free or low-serum medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., WST-1, MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension, resuspend the pellet in fresh complete medium, and count the cells. d. Adjust the cell density to the desired concentration (e.g., 5,000 cells/well; this should be optimized for your cell line). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.[1]

  • Treatment: a. Prepare serial dilutions of this compound in serum-free or low-serum medium. A typical dose-response range is 1 nM to 10 µM.[1] b. Include the following controls:

    • Vehicle Control: Medium with the same concentration of DMSO as the highest concentration of this compound.
    • Negative Control: Medium only. c. After 24 hours of cell attachment, carefully remove the medium. d. Add 100 µL of the prepared dilutions or control solutions to the appropriate wells. e. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Proliferation Assay: a. At the end of the treatment period, add the proliferation reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-1). b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at the appropriate wavelength using a microplate reader.[1]

  • Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Normalize the data to the vehicle control to determine the percentage of proliferation. c. Plot the percentage of proliferation against the log of the this compound concentration to generate a dose-response curve.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed cells in 96-well plate incubate_24h_attach Incubate for 24h for attachment seed_cells->incubate_24h_attach prepare_dilutions Prepare this compound dilutions add_treatment Add treatment to cells prepare_dilutions->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_reagent Add proliferation reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent read_plate Read absorbance on plate reader incubate_reagent->read_plate

Experimental workflow for the cell proliferation assay.

Signaling Pathway Diagram

The primary signaling pathway activated by this compound upon binding to the FP receptor is the Gq pathway, leading to an increase in intracellular calcium.

G dinoprost (B1670695) (5R)-Dinoprost tromethamine fp_receptor FP Receptor (GPCR) dinoprost->fp_receptor Binds to gq_protein Gq Protein fp_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Triggers cellular_response Downstream Cellular Responses (e.g., proliferation, contraction) ca_release->cellular_response pkc->cellular_response

This compound signaling pathway.

References

Technical Support Center: Optimizing (5R)-Dinoprost Tromethamine Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (5R)-Dinoprost tromethamine concentration for cell treatment experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1][2][3][4] It functions as a potent agonist of the Prostaglandin F receptor (FP receptor), which is a G-protein coupled receptor (GPCR).[1][3] The primary signaling pathway activated by the FP receptor is the Gq pathway. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of stored calcium ions (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium levels.[3] This rise in intracellular Ca2+, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates downstream targets to elicit a cellular response.[5] In smooth muscle cells, this signaling cascade results in contraction.[1][3]

Q2: What are the typical starting concentrations for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a wide range of concentrations has been used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Cell TypeConcentration RangeObserved Effect(s)
Goat Luteal Cells1 µMInduction of ER stress, autophagy, and apoptosis after 24 hours.[6]
Bovine Luteal Theca Cells0.01 mM - 1.0 mMDisruption of cytokeratin, vimentin, and desmoplakin proteins; increased ROCK protein expression; decreased cell-cell adhesion.[7]
Mouse Leukemia Lymphoblasts25 - 100 µg/mLInhibition of cell growth and incorporation of thymidine (B127349) and uridine.[8]
Clonal Osteoblastic MC3T3-E1 Cells4 - 100 ng/mLIncreased ornithine decarboxylase activity and DNA synthesis; depressed alkaline phosphatase activity.[9]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO, water, and ethanol.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a solvent that is compatible with your cells, typically DMSO. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (usually <0.1%).[5]

Stock Solution Storage Recommendations

Storage ConditionDuration
-20°C (powder)Up to 3 years
-80°C (in solvent)Up to 1 year
-20°C (in solvent)Up to 1 month

To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]

Troubleshooting Guide

Q1: I am not observing any cellular response after treating my cells with this compound. What could be the issue?

Several factors could contribute to a lack of cellular response. Here are some troubleshooting steps:

  • Receptor Expression: Verify that your target cells express the Prostaglandin F receptor (FP receptor). This can be confirmed using techniques like RT-qPCR or Western blotting.[5]

  • Concentration and Incubation Time: The concentration used may be too low, or the incubation time may be too short. It is crucial to perform a dose-response study with a wide range of concentrations and multiple time points.

  • Compound Stability: Prostaglandins can be unstable in cell culture media.[10] Consider preparing fresh dilutions for each experiment and minimizing the time the compound spends in the incubator before analysis. You can also test the stability of the compound in your specific media by incubating it for the duration of your experiment and then analyzing its concentration via methods like LC-MS/MS.[11]

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability or the experimental readout. Always include a vehicle control (cells treated with the solvent alone) in your experiments.[5]

  • Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and at an optimal confluency for your experiment. Stressed or overly confluent cells may respond differently.[12][13]

Q2: I am observing high variability between my experimental replicates. How can I improve reproducibility?

High variability can be a common issue in cell-based assays. Here are some tips to improve reproducibility:

  • Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well. Inconsistent cell numbers will lead to variability in the final readout.

  • Thorough Mixing: When preparing drug dilutions and adding them to the wells, ensure thorough but gentle mixing to achieve a homogenous concentration.

  • Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in media concentration. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or media.

  • Primary Cell Variability: If you are using primary cells, be aware that they can exhibit significant batch-to-batch variability. It is recommended to perform experiments with cells from multiple donors or passages to ensure the observed effects are consistent.[5]

  • Standardized Protocols: Adhere strictly to your established experimental protocols, including incubation times, reagent concentrations, and measurement procedures.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay

This protocol outlines a general procedure for determining the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay like MTT or CCK-8.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare Drug Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common approach is to use a 1:2 or 1:3 serial dilution over a wide concentration range (e.g., from 10 pM to 100 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add the prepared drug dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the expected timeline of the cellular response.

  • Cell Viability Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.

    • For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control (set as 100% viability or 0% inhibition).

    • Plot the normalized response against the logarithm of the drug concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the EC50 or IC50 value.[14]

Protocol 2: Assessing Cell Viability using Trypan Blue Exclusion Assay

This is a simple and cost-effective method to determine the number of viable cells after treatment.

Materials:

  • Treated and control cells in suspension

  • Trypan blue stain (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Suspension: Collect your treated and control cells and prepare a single-cell suspension.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cells + 10 µL of trypan blue).

  • Incubation: Incubate the mixture for 1-2 minutes at room temperature.

  • Counting: Load the stained cell suspension into a hemocytometer.

  • Microscopy: Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

  • Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Visualizations

Signaling Pathway of this compound

PGF2a_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Gene Expression) PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: PGF2α-FP receptor signaling pathway.

Experimental Workflow for Dose-Response Assay

Dose_Response_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of This compound seed_cells->prepare_dilutions treat_cells Treat cells with dilutions and controls prepare_dilutions->treat_cells incubate Incubate for desired time (e.g., 24, 48, 72h) treat_cells->incubate add_reagent Add cell viability reagent (e.g., MTT, CCK-8) incubate->add_reagent measure_absorbance Measure absorbance with microplate reader add_reagent->measure_absorbance analyze_data Analyze data: Normalize to control, plot dose-response curve measure_absorbance->analyze_data determine_ic50 Determine IC50/EC50 using non-linear regression analyze_data->determine_ic50 end End determine_ic50->end Troubleshooting_Logic start No cellular response observed check_receptor Is FP receptor expressed in your cell line? start->check_receptor check_concentration Have you performed a dose-response experiment? check_receptor->check_concentration Yes solution1 Verify receptor expression (RT-qPCR, Western Blot) check_receptor->solution1 No check_stability Is the compound stable in your culture medium? check_concentration->check_stability Yes solution2 Perform a dose-response study with a wider concentration range and multiple time points check_concentration->solution2 No check_controls Are your vehicle and positive controls working? check_stability->check_controls Yes solution3 Use freshly prepared solutions. Test compound stability. check_stability->solution3 No solution4 Troubleshoot control compounds and experimental setup check_controls->solution4 No end Problem likely identified check_controls->end Yes

References

Storage and handling best practices for (5R)-Dinoprost tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5R)-Dinoprost tromethamine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of this product in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: To ensure the stability and longevity of this compound powder, it should be stored under the following conditions:

Storage ConditionTemperatureDurationLight/Moisture Protection
Long-term Storage-20°CUp to 3 years[1][2]Store in a tightly sealed, light-resistant container.[3]
Short-term Storage4°CUp to 2 years[2]Store in a tightly sealed, light-resistant container.[3]
Alternative Long-term5-15°CUp to 2 years[3]Store in a light-resistant container.[3]

It is crucial to protect the compound from direct sunlight and moisture to prevent degradation.[4][5]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in solvents such as DMSO.[1] For stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.

Storage of Stock SolutionsTemperatureDuration
In Solvent (e.g., DMSO)-80°CUp to 1 year[1]
In Solvent (e.g., DMSO)-20°CUp to 1 month[1]

Always use fresh, moisture-free DMSO for the best solubility.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Due to its potential hazards, including reproductive toxicity and skin/eye irritation, appropriate PPE is mandatory.[5][6][7] This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[6][8]

  • Lab Coat: To protect skin and clothing.[6][8]

  • Respiratory Protection: Use in a well-ventilated area.[6][8] If dust formation is possible, a NIOSH-approved respirator may be necessary.

Q4: What are the primary hazards associated with this compound?

A4: this compound is classified with the following hazards:

  • Reproductive Toxicity: May damage fertility or the unborn child.[5][6][7]

  • Acute Oral Toxicity: Harmful if swallowed.[6][7]

  • Eye Irritation: Causes serious eye irritation.[7]

  • Skin and Respiratory Irritation: May cause irritation upon contact or inhalation.[5][9]

Always handle this compound with caution and adhere to the safety guidelines outlined in the Safety Data Sheet (SDS).

Troubleshooting Guide

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the compound due to improper storage.

    • Solution: Review the storage conditions of your this compound powder and stock solutions. Ensure they align with the recommended temperatures and are protected from light and moisture.[3][4][5] If degradation is suspected, use a fresh vial of the compound.

  • Possible Cause: Inaccurate concentration of the stock solution.

    • Solution: Re-prepare the stock solution using a calibrated balance and fresh, high-purity solvent. Ensure the compound is fully dissolved.

Problem 2: Difficulty dissolving the this compound powder.

  • Possible Cause: Use of a suboptimal or old solvent.

    • Solution: Use fresh, anhydrous DMSO for reconstitution.[1] Moisture-absorbing DMSO can reduce solubility.[1] Gentle warming or vortexing may aid in dissolution.

Problem 3: Visible changes in the powder (e.g., discoloration, clumping).

  • Possible Cause: Exposure to moisture or light.

    • Solution: Discard the product as it may be degraded.[4] Ensure that containers are tightly sealed and stored in a dark, dry place.[3]

Experimental Protocols & Workflows

Standard Workflow for Handling this compound

Figure 1. Standard Handling Workflow cluster_storage Storage cluster_safety Safety Precautions A Receiving and Storage B Personal Protective Equipment (PPE) A->B Before Handling S1 Powder at -20°C (Long-term) A->S1 C Weighing and Reconstitution B->C Proceed to P1 Gloves B->P1 P2 Goggles B->P2 P3 Lab Coat B->P3 D Experimental Use C->D Use in Experiments S2 Solution at -80°C (Long-term) C->S2 E Waste Disposal D->E After Use Figure 2. Troubleshooting Inconsistent Results Start Inconsistent Experimental Results CheckStorage Review Storage Conditions (Temp, Light, Moisture) Start->CheckStorage StorageOK Storage Conditions Correct? CheckStorage->StorageOK CheckSolution Review Solution Preparation (Solvent, Concentration) StorageOK->CheckSolution Yes UseNewVial Use a Fresh Vial of Compound StorageOK->UseNewVial No SolutionOK Solution Prep Correct? CheckSolution->SolutionOK ReprepareSolution Re-prepare Stock Solution SolutionOK->ReprepareSolution No ContactSupport Contact Technical Support SolutionOK->ContactSupport Yes UseNewVial->CheckSolution ReprepareSolution->ContactSupport

References

Mitigating cytotoxicity of (5R)-Dinoprost tromethamine at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of (5R)-Dinoprost tromethamine at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures at high concentrations of Dinoprost tromethamine. What is the underlying mechanism?

A1: At high concentrations, Dinoprost tromethamine, a prostaglandin (B15479496) F2α (PGF2α) analog, can induce cytotoxicity primarily through the activation of apoptotic pathways. This process is initiated by the binding of Dinoprost tromethamine to its cognate FP receptor. The subsequent signaling cascade can involve both intrinsic and extrinsic apoptotic pathways. Furthermore, high concentrations of Dinoprost tromethamine have been shown to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can also lead to apoptosis if the stress is prolonged or severe.

Q2: What are the key signaling pathways involved in Dinoprost tromethamine-induced cytotoxicity?

A2: The primary signaling pathway is initiated by the activation of the prostaglandin F receptor (FP receptor). This can trigger a cascade of intracellular events, including:

  • Induction of Apoptosis: This can occur via:

    • Intrinsic Pathway: Characterized by an increased Bax/Bcl-2 ratio, leading to the activation of caspase-9 and caspase-3.

    • Extrinsic Pathway: Involving the FasL/Fas death receptor, leading to the activation of caspase-8.

  • Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR): High concentrations of the compound can disrupt protein folding in the ER, leading to the activation of the UPR. If the cell fails to restore homeostasis, the UPR can trigger apoptosis.

Q3: Are there any general recommendations to minimize cytotoxicity in our cell cultures?

A3: Yes, several general lab practices can help minimize cytotoxicity:

  • Optimize Concentration and Exposure Time: Determine the lowest effective concentration and the shortest exposure time necessary to achieve your experimental goals.

  • Ensure Optimal Cell Culture Conditions: Use appropriate media, maintain optimal cell density, and ensure cells are healthy before beginning the experiment, as stressed cells are more susceptible to drug-induced toxicity.

  • Use High-Quality Reagents: Ensure the Dinoprost tromethamine and all other reagents are of high purity to avoid confounding cytotoxic effects from impurities.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.
Possible Cause Troubleshooting Step
Pipetting Errors Ensure accurate and consistent pipetting. Use calibrated pipettes and proper technique to avoid bubbles.
Uneven Cell Seeding Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between plating wells.
Edge Effects in Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media.
Inconsistent Incubation Ensure uniform temperature and CO2 distribution within the incubator.
Issue 2: Observed cytotoxicity is higher than expected.
Possible Cause Troubleshooting Step
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to Dinoprost tromethamine. Consider using a less sensitive cell line if appropriate for your research question.
High Concentration Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental endpoint.
Prolonged Exposure Reduce the incubation time with Dinoprost tromethamine.
Oxidative Stress Co-treat with an antioxidant, such as N-acetylcysteine (NAC), to mitigate cytotoxicity mediated by reactive oxygen species (ROS).
FP Receptor Overexpression If using a genetically modified cell line, consider that overexpression of the FP receptor can sensitize cells to Dinoprost tromethamine.

Quantitative Data Summary

While specific IC50 values for this compound are not widely available in public literature for a broad range of cell lines, the following table provides representative hypothetical IC50 values to illustrate the variability in sensitivity across different cell types. Researchers should determine the precise IC50 for their specific cell line and experimental conditions.

Cell LineCell TypeHypothetical IC50 (µM) after 48h
Bovine Luteal Cells Primary Culture50
Human Endometrial Stromal Cells Primary Culture75
MCF-7 Human Breast Adenocarcinoma150
HCA7 Human Colon Adenocarcinoma120
HEK293 Human Embryonic Kidney200

Note: These are illustrative values. Actual IC50 values will vary depending on the specific experimental conditions, including cell density, passage number, and assay method.

Experimental Protocols

Protocol 1: Determining the IC50 of Dinoprost Tromethamine using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Dinoprost tromethamine in a suitable solvent (e.g., DMSO or sterile PBS). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 500 µM).

  • Cell Treatment: Remove the old medium and add 100 µL of fresh medium containing the different concentrations of Dinoprost tromethamine to the respective wells. Include untreated control wells (medium only) and solvent control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Protocol 2: Mitigating Cytotoxicity with N-Acetylcysteine (NAC)
  • Cell Seeding: Seed cells as described in Protocol 1.

  • NAC Preparation: Prepare a stock solution of N-acetylcysteine in sterile water or PBS. A typical final concentration for cytoprotection is in the range of 1-10 mM.

  • Co-treatment: Prepare your Dinoprost tromethamine dilutions as usual. In a separate set of tubes, prepare the same Dinoprost tromethamine dilutions but also containing the desired final concentration of NAC.

  • Cell Treatment: Treat the cells with the Dinoprost tromethamine dilutions with and without NAC. Include control wells with NAC alone to assess its effect on cell viability.

  • Incubation and Analysis: Incubate for the desired time and assess cell viability using a standard method like the MTT assay. Compare the viability of cells treated with Dinoprost tromethamine alone to those co-treated with NAC.

Protocol 3: Blocking Cytotoxicity with an FP Receptor Antagonist
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Antagonist Preparation: Prepare a stock solution of a specific FP receptor antagonist (e.g., AL-8810) in a suitable solvent. A typical final concentration to achieve receptor blockade is in the range of 1-10 µM.[1]

  • Pre-treatment: Remove the culture medium and add fresh medium containing the FP receptor antagonist. Incubate for 1-2 hours to allow for receptor binding.

  • Dinoprost Tromethamine Treatment: Without washing, add the different concentrations of Dinoprost tromethamine to the wells already containing the antagonist.

  • Incubation and Analysis: Incubate for the desired time and assess cell viability. Compare the results to cells treated with Dinoprost tromethamine alone to determine if the antagonist mitigated the cytotoxic effects.

Visualizations

Dinoprost_Cytotoxicity_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_er_stress ER Stress FasL/Fas FasL/Fas Caspase-8 Caspase-8 FasL/Fas->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Bax/Bcl-2 Increased Bax/Bcl-2 ratio Caspase-9 Caspase-9 Bax/Bcl-2->Caspase-9 Caspase-9->Caspase-3 ER Stress ER Stress / UPR CHOP CHOP ER Stress->CHOP Apoptosis Apoptosis CHOP->Apoptosis Dinoprost (5R)-Dinoprost Tromethamine FP Receptor FP Receptor Dinoprost->FP Receptor FP Receptor->FasL/Fas FP Receptor->Bax/Bcl-2 FP Receptor->ER Stress Caspase-3->Apoptosis

Caption: Signaling pathways of Dinoprost tromethamine-induced cytotoxicity.

Mitigation_Workflow Start High Cytotoxicity Observed Dose_Response Perform Dose-Response and Time-Course Study Start->Dose_Response Mitigation_Strategies Implement Mitigation Strategies Dose_Response->Mitigation_Strategies Antioxidant Co-treatment with Antioxidant (e.g., NAC) Mitigation_Strategies->Antioxidant Antagonist Pre-treatment with FP Receptor Antagonist Mitigation_Strategies->Antagonist Formulation Use Alternative Formulation (e.g., Liposomes) Mitigation_Strategies->Formulation Assess_Viability Assess Cell Viability (e.g., MTT Assay) Antioxidant->Assess_Viability Antagonist->Assess_Viability Formulation->Assess_Viability Analyze_Results Analyze and Compare Results Assess_Viability->Analyze_Results End Optimized Protocol Analyze_Results->End

Caption: Experimental workflow for mitigating cytotoxicity.

References

Technical Support Center: (5R)-Dinoprost Tromethamine Rodent Injection Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing injection protocols of (5R)-Dinoprost tromethamine in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate vehicle for dissolving this compound for rodent injections?

A1: this compound is a water-soluble salt.[1] The most common and recommended vehicle is sterile saline (0.9% sodium chloride) or phosphate-buffered saline (PBS). It is critical to ensure the solution is clear and free of particulates before administration. Given that the tromethamine salt is a hygroscopic, crystalline powder, proper storage in a dry environment is essential to maintain its integrity.[1]

Q2: What is a recommended starting dose for mice and rats?

A2: Dosing can vary significantly based on the research objective (e.g., luteolysis, smooth muscle contraction, pain induction). Based on toxicological and teratogenicity studies, a wide range of doses has been tested. For non-lethal effects, subcutaneous (SC) doses up to 1.0 mg/kg have been used in rats for teratogenicity studies, while intravenous (IV) doses of 3.2 mg/kg/day for 28 days produced no evidence of toxicity in rats.[2][3] For specific applications like allodynia induction in mice, intrathecal doses as low as 0.1 pg have been shown to be effective.[4] It is always recommended to start with a low dose and perform a dose-response study to determine the optimal concentration for your specific experimental endpoint.

Q3: Which injection route (SC, IP, IV) is most suitable?

A3: The choice of injection route depends on the desired speed of onset and duration of action.

  • Intravenous (IV): Provides the most rapid onset, but the compound has an extremely short half-life of only a few minutes as it is rapidly cleared by the liver and lungs.[2][5] This route is suitable for acute effect studies.

  • Intraperitoneal (IP): Offers a balance between speed of absorption and ease of administration.

  • Subcutaneous (SC): Results in slower, more sustained absorption compared to IV or IP. This is a common route used in repeat-dose studies.[2]

No significant differences were observed between intramuscular and subcutaneous routes in terms of general safety in laboratory animals.[3]

Q4: What are the common side effects, and how can they be minimized?

A4: Common side effects are related to the pharmacological action of prostaglandins (B1171923) on smooth muscle. These include diarrhea, restlessness, increased respiration, and locomotor incoordination.[2][5][6] Injection site reactions such as pain, swelling, or inflammation can also occur.[6]

  • Minimization Strategies:

    • Start with lower doses: Adverse effects are dose-dependent.[7][8]

    • Use appropriate injection volumes: Large volumes can cause pain and tissue damage.[9] (See Table 2).

    • Ensure proper injection technique: This minimizes tissue trauma and inflammation at the injection site.

    • Monitor animals closely: Observe animals for at least one hour post-injection, as side effects are typically transient and disappear within this timeframe.[5]

Troubleshooting Guide

Problem: Inconsistent or no observable effect after injection.

Potential Cause Troubleshooting Step
Rapid Metabolism This compound has a very short half-life (minutes).[2] For sustained effects, consider using osmotic minipumps for continuous infusion or a repeat-dosing schedule. For acute studies, ensure observations are timed appropriately after injection.
Incorrect Dosage Perform a dose-response study to establish the minimum effective dose for your specific animal model and endpoint.
Improper Solution Preparation Ensure the compound is fully dissolved in the vehicle. Prepare fresh solutions daily, as prostaglandins can be unstable in solution.
Administration Timing For reproductive studies, the compound is only effective in animals with a functional corpus luteum (i.e., at least five days post-ovulation).[10]

Problem: Significant injection site reactions (swelling, irritation).

Potential Cause Troubleshooting Step
High Injection Volume Reduce the injection volume. Refer to recommended volumes for the specific route and animal size (See Table 2).[9]
Solution pH or Osmolality Ensure the vehicle is isotonic (e.g., sterile saline) and at a neutral pH.
Irritating Vehicle While saline is generally well-tolerated, if additives are used, consider their potential for irritation.
Improper Technique Ensure the needle gauge is appropriate and the injection is administered into the correct tissue plane (e.g., creating a tent of skin for SC injections to avoid hitting muscle).

Problem: Animals exhibit excessive distress (diarrhea, respiratory changes).

Potential Cause Troubleshooting Step
Dose is too high This is the most likely cause. Reduce the dose significantly. First signs of intolerance (diarrhea, depression) in rats were observed at 32 mg/kg via the SC route in a 6-day study.[2]
Route of Administration IV administration will produce the most acute and pronounced systemic effects. Consider switching to an SC or IP route for a less intense systemic response.
Animal Strain Sensitivity Different rodent strains can have varying sensitivities to compounds.[11] If possible, consult literature for data on the specific strain you are using.

Data and Protocols

Quantitative Data Summary

Table 1: Toxicity and No-Observed-Effect-Level (NOEL) Data in Rodents

SpeciesRouteValue TypeDoseObservationCitation
RatIntravenous (IV)NOEL3.2 mg/kg/dayNo evidence of toxicity over 28 days.[2]
RatSubcutaneous (SC)LOAEL0.5 mg/kg/dayTeratogenic effects.[12][13]
RatSubcutaneous (SC)First Signs of Intolerance32 mg/kgDiarrhea and depression in a 6-day study.[2]
MouseIntravenous (IV)LD50331 mg/kgAcute toxicity.[13]
MouseOralLD501,300-1,550 mg/kgAcute toxicity.[2]
MouseIntrathecalEffective Dose0.1 pg - 2.5 µ g/mouse Allodynia induction.[4]

Table 2: General Recommended Injection Volumes for Rodents

RouteMouseRat
Subcutaneous (SC)5-10 mL/kg5-10 mL/kg
Intraperitoneal (IP)10-20 mL/kg5-10 mL/kg
Intravenous (IV)5 mL/kg5 mL/kg
Source: Adapted from general guidelines for substance administration to laboratory animals.[9]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Solution (1 mg/mL)
  • Materials: this compound powder, sterile 0.9% saline, sterile conical tubes, vortex mixer, 0.22 µm sterile syringe filter.

  • Calculation: Determine the required volume of solution. For a 1 mg/mL concentration, weigh 1 mg of dinoprost (B1670695) tromethamine for every 1 mL of saline.

  • Dissolution: Aseptically add the weighed powder to a sterile conical tube. Add the calculated volume of sterile saline.

  • Mixing: Vortex the solution until the powder is completely dissolved and the solution is clear.

  • Sterilization: To ensure sterility, filter the final solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Prepare the solution fresh on the day of use. Prostaglandins can be unstable in aqueous solutions.

Protocol 2: Subcutaneous (SC) Injection in a Mouse
  • Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.

  • Site Selection: The injection site should be over the upper back, away from the head.

  • Injection: Use a 25-27 gauge needle. Gently lift the skin to form a "tent." Insert the needle at the base of the tent, parallel to the spine.

  • Administration: Aspirate slightly to ensure the needle is not in a blood vessel, then slowly depress the plunger to inject the solution.

  • Withdrawal: Smoothly withdraw the needle and gently apply pressure to the injection site for a moment if needed.

  • Monitoring: Return the animal to its cage and monitor for adverse effects as described in the troubleshooting guide.

Visualizations

experimental_workflow Experimental Workflow for Dinoprost Administration cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure calc 1. Calculate Dose & Volume prep_sol 2. Prepare Solution (1 mg/mL in Saline) calc->prep_sol load_syr 3. Load Syringe prep_sol->load_syr restrain 4. Restrain Animal (e.g., Mouse Scruff) load_syr->restrain inject 5. Perform Injection (e.g., Subcutaneous) monitor 6. Monitor Animal (1-2 hours) inject->monitor record 7. Record Observations (Side effects, endpoint)

Caption: A typical experimental workflow from preparation to post-injection monitoring.

pgf2a_pathway Simplified PGF2α Signaling Pathway dinoprost (5R)-Dinoprost Tromethamine (PGF2α Analogue) receptor Prostaglandin (B15479496) F Receptor (FP) (Gq-protein coupled) dinoprost->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ Intracellular Ca2+ er->ca2 releases response Cellular Response (e.g., Smooth Muscle Contraction, Luteolysis) ca2->response pkc->response

Caption: Simplified signaling pathway for Prostaglandin F2α (PGF2α) analogues.

troubleshooting_flowchart Troubleshooting Guide: No Observed Effect start Start: No or Inconsistent Effect q1 Is the observation window correct for a compound with a very short half-life? start->q1 s1 Adjust observation time. Time points should be soon after injection. q1->s1 No q2 Was a dose-response study performed? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Perform dose-response study to find the optimal dose. q2->s2 No q3 Was the solution prepared fresh and fully dissolved? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Prepare fresh solution daily. Ensure complete dissolution before injection. q3->s3 No end Consult literature for model-specific protocols q3->end Yes a3_yes Yes a3_no No s3->end

Caption: A logical flowchart for troubleshooting experiments with no observable effect.

References

Validation & Comparative

A Comparative Analysis of Dinoprost Tromethamine (PGF2α) and its (5R)-Epimer for Luteolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the luteolytic activity of Dinoprost tromethamine, the tromethamine salt of naturally occurring Prostaglandin (B15479496) F2α (PGF2α), and its (5R)-stereoisomer, (5R)-Dinoprost tromethamine (Prostaglandin F2β). While extensive data exists for the potent luteolytic effects of Dinoprost (PGF2α), directly comparative experimental data on the luteolytic activity of its (5R)-epimer is not available in publicly accessible scientific literature. This guide, therefore, presents a comprehensive overview of the established luteolytic properties of Dinoprost, alongside a discussion on the significance of stereochemistry in prostaglandin activity, which suggests a likely reduced efficacy for the (5R)-epimer.

Introduction to Dinoprost and its Stereoisomer

Dinoprost, or Prostaglandin F2α (PGF2α), is a naturally occurring prostaglandin that plays a crucial role in reproductive physiology, primarily through its potent luteolytic action.[1][2] It acts on the corpus luteum (CL) to induce its regression, leading to a decline in progesterone (B1679170) production and the initiation of a new estrous cycle in the absence of pregnancy.[2] The tromethamine salt of Dinoprost is a commonly used, stable formulation in veterinary and human medicine.

This compound is the tromethamine salt of the (5R)-epimer of PGF2α, also known as Prostaglandin F2β. Epimers are stereoisomers that differ in the configuration at only one chiral center. In this case, the difference lies at the carbon-5 position of the prostaglandin molecule. The specific stereochemistry of prostaglandins (B1171923) is known to be critical for their biological activity, as it dictates the molecule's ability to bind effectively to its target receptor.[3]

Luteolytic Activity: A Comparative Overview

Dinoprost (PGF2α) Tromethamine:

Dinoprost is a well-established and potent luteolytic agent.[4][5] Its administration during the luteal phase of the estrous cycle effectively induces luteolysis, characterized by a rapid decrease in plasma progesterone concentrations.[5][6][7] This effect is mediated through its binding to the Prostaglandin F (FP) receptor on luteal cells.[8][9] The naturally occurring isomer of Dinoprost, with its specific stereochemistry, is essential for its biological function, including its luteolytic effects.

(5R)-Dinoprost (PGF2β) Tromethamine:

There is a significant lack of published scientific literature directly evaluating the luteolytic activity of this compound (PGF2β). While the importance of stereochemistry for the biological activity of prostaglandins is well-recognized, specific studies comparing the luteolytic efficacy of the C-5 epimer of PGF2α are not available. It is generally understood that alterations in the stereochemical configuration of a prostaglandin molecule can significantly impact its binding affinity for its receptor and, consequently, its biological potency. Therefore, it is reasonable to hypothesize that (5R)-Dinoprost would exhibit significantly lower luteolytic activity compared to Dinoprost.

Quantitative Data on Luteolytic Activity

Due to the absence of direct comparative studies, a quantitative comparison table can only be populated with data for Dinoprost.

ParameterDinoprost Tromethamine (PGF2α)This compound (PGF2β)
Luteal Regression Rate High (Specific rates vary by species and dose)Data Not Available
Time to Progesterone Decline Rapid (Significant decline within hours of administration)[7]Data Not Available
FP Receptor Binding Affinity HighData Not Available
Effective Luteolytic Dose Established for various species (e.g., 25 mg for cattle)Data Not Available

Mechanism of Luteolytic Action of Dinoprost (PGF2α)

The luteolytic action of Dinoprost is a complex process initiated by its binding to the FP receptor on the surface of luteal cells. This binding triggers a cascade of intracellular events leading to the regression of the corpus luteum.

Signaling Pathway of Dinoprost-Induced Luteolysis

G Signaling Pathway of Dinoprost-Induced Luteolysis Dinoprost Dinoprost (PGF2α) FP_Receptor Prostaglandin F Receptor (FP) Dinoprost->FP_Receptor Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Production PIP2->IP3 DAG DAG Production PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Intracellular Ca2+ Release ER->Ca_Release Downstream Downstream Effects Ca_Release->Downstream PKC->Downstream Progesterone_Inhibition Inhibition of Progesterone Synthesis Downstream->Progesterone_Inhibition Apoptosis Induction of Apoptosis Downstream->Apoptosis Vasoconstriction Luteal Vasoconstriction Downstream->Vasoconstriction

Caption: Signaling cascade initiated by Dinoprost binding to the FP receptor, leading to luteolysis.

Experimental Protocols for Assessing Luteolytic Activity

The following is a representative experimental protocol for comparing the luteolytic activity of prostaglandin analogs in a bovine model.

Experimental Workflow

G Experimental Workflow for Luteolytic Activity Assessment Animal_Selection Animal Selection (e.g., Cycling Heifers) Estrous_Sync Estrous Cycle Synchronization Animal_Selection->Estrous_Sync Treatment_Admin Treatment Administration (Mid-luteal phase) Estrous_Sync->Treatment_Admin Group_A Group A: Dinoprost Treatment_Admin->Group_A Group_B Group B: (5R)-Dinoprost Treatment_Admin->Group_B Group_C Group C: Vehicle Control Treatment_Admin->Group_C Monitoring Monitoring & Data Collection Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Blood_Sampling Blood Sampling (Progesterone Assay) Monitoring->Blood_Sampling Ultrasound Transrectal Ultrasonography (Corpus Luteum Measurement) Monitoring->Ultrasound Data_Analysis Data Analysis Blood_Sampling->Data_Analysis Ultrasound->Data_Analysis Comparison Comparison of Luteolytic Efficacy Data_Analysis->Comparison

Caption: A typical experimental design for evaluating the luteolytic activity of test compounds.

Detailed Methodologies

1. Animal Model and Synchronization:

  • Species: Clinically healthy, cycling dairy or beef heifers are commonly used.

  • Synchronization: The estrous cycles of the animals are synchronized to ensure they are in a similar mid-luteal phase at the time of treatment. This is typically achieved using a protocol involving GnRH and PGF2α injections.

2. Treatment Administration:

  • Animals are randomly assigned to treatment groups:

    • Group 1: Dinoprost tromethamine (e.g., 25 mg, intramuscularly)

    • Group 2: this compound (equivalent dose)

    • Group 3: Vehicle control (saline, intramuscularly)

  • Treatments are administered on a specific day of the synchronized estrous cycle, typically between days 7 and 10 post-estrus, when the corpus luteum is fully functional and responsive to PGF2α.

3. Assessment of Luteolysis: Luteolysis is assessed through two primary methods:

  • Progesterone Concentration:

    • Blood samples are collected via jugular venipuncture at regular intervals before and after treatment (e.g., at 0, 12, 24, 48, and 72 hours).

    • Plasma progesterone concentrations are determined using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

    • A significant and sustained decrease in progesterone levels below a certain threshold (e.g., <1 ng/mL) is indicative of successful luteolysis.

  • Corpus Luteum Size and Blood Flow:

    • Transrectal ultrasonography is performed at the same time points as blood collection.

    • The diameter and volume of the corpus luteum are measured. A decrease in size is indicative of structural luteolysis.

    • Color-Doppler ultrasonography can be used to assess blood flow to the corpus luteum. A reduction in blood flow is an early indicator of luteolysis.

4. Data Analysis:

  • Statistical analysis (e.g., ANOVA, repeated measures analysis) is used to compare the changes in progesterone concentrations, corpus luteum size, and blood flow among the different treatment groups over time.

  • The percentage of animals in each group that exhibit complete luteolysis is also calculated and compared.

Conclusion

Dinoprost (PGF2α) tromethamine is a well-characterized and effective luteolytic agent, the activity of which is critically dependent on its specific stereochemistry. While its (5R)-epimer, (5R)-Dinoprost (PGF2β) tromethamine, is chemically defined, there is a notable absence of publicly available data regarding its luteolytic efficacy. Based on the established principles of prostaglandin structure-activity relationships, it is highly probable that this compound would exhibit significantly reduced luteolytic activity compared to Dinoprost. To definitively determine its efficacy, direct comparative studies following established experimental protocols, as outlined in this guide, would be necessary. Researchers in drug development should prioritize such studies to fully characterize the biological activity of this and other prostaglandin stereoisomers.

References

Comparative Analysis of Antibody Cross-Reactivity for Prostaglandin F2 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential for antibody cross-reactivity among four commonly used prostaglandin (B15479496) F2 (PGF2) analogs: latanoprost, travoprost, bimatoprost, and tafluprost (B1681877). Due to a lack of publicly available, direct experimental data comparing the cross-reactivity of specific antibodies against these four analogs, this document will focus on the structural similarities that underpin potential cross-reactivity and provide a representative experimental protocol for how such cross-reactivity would be assessed.

Structural Comparison of PGF2 Analogs

The potential for an antibody to cross-react with different PGF2 analogs is fundamentally linked to their structural similarities. All four compounds are analogs of PGF2α and share a common core structure, but differ in their substituent groups. These differences, while subtle, can significantly impact antibody binding and specificity.

Latanoprost, travoprost, and tafluprost are all prodrugs that are hydrolyzed in the cornea to their active free acid forms. Bimatoprost is also a prodrug, but it is an amide, whereas the others are esters. The key structural variations are found in the isopropyl ester of latanoprost, the ethyl amide of bimatoprost, and the trifluoromethylphenyl group of travoprost. Tafluprost is distinguished by two fluorine atoms at the C-15 position.[1]

Below are the chemical structures of the four PGF2 analogs:

  • Latanoprost: An isopropyl ester prodrug of PGF2α.[1]

  • Travoprost: A PGF2α analog featuring a trifluoromethylphenyl group.[1][2]

  • Bimatoprost: A synthetic amide prodrug of 17-phenyl-PGF2α.[1]

  • Tafluprost: A PGF2α analog with two fluorine atoms at the C-15 position.[1]

Principles of Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, one of the PGF2 analogs), also binds to other molecules with similar chemical structures. The degree of cross-reactivity is dependent on the similarity of the epitope, the specific region of the antigen that the antibody recognizes. Given the structural conservation among latanoprost, travoprost, bimatoprost, and tafluprost, it is plausible that an antibody generated against one may exhibit some degree of cross-reactivity with the others.

The development of highly specific monoclonal antibodies would be crucial to minimize cross-reactivity and enable the development of sensitive and specific immunoassays for each individual analog.

Experimental Protocols

A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for determining the concentration of a small molecule like a prostaglandin analog in a sample and for assessing the cross-reactivity of an antibody with related compounds.

Representative Competitive ELISA Protocol for PGF2 Analog Quantification and Cross-Reactivity Assessment

This protocol is a representative example based on established methods for PGF2α immunoassays.

1. Plate Coating:

  • A microtiter plate is coated with a capture antibody, which is an antibody raised against the specific PGF2 analog of interest (e.g., anti-latanoprost).
  • The plate is then washed to remove any unbound antibody.

2. Competitive Binding:

  • The test samples (containing an unknown amount of the PGF2 analog) and a series of standards (with known concentrations of the analog) are added to the wells of the plate.
  • A fixed amount of the same PGF2 analog conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added to each well.
  • The plate is incubated to allow the free analog in the sample/standard and the enzyme-conjugated analog to compete for binding to the capture antibody on the plate.

3. Washing:

  • The plate is washed to remove any unbound free or enzyme-conjugated analog.

4. Substrate Addition:

  • A substrate for the enzyme (e.g., TMB for HRP) is added to each well. The enzyme converts the substrate into a colored product.

5. Signal Detection:

  • The reaction is stopped, and the absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the PGF2 analog in the sample.

6. Cross-Reactivity Determination:

  • To assess cross-reactivity, the same procedure is followed, but instead of the target analog, varying concentrations of the other PGF2 analogs (e.g., travoprost, bimatoprost, tafluprost) are added to the wells.
  • The concentration of each analog that causes a 50% reduction in the signal is determined.
  • The cross-reactivity is then calculated as a percentage relative to the target analog.

Mandatory Visualizations

PGF2α Signaling Pathway

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α Analog FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response phosphorylates targets leading to Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Ca2->Cellular_Response contributes to

Caption: PGF2α analog signaling through the Gq-coupled FP receptor.

Experimental Workflow for Competitive ELISA

Competitive_ELISA_Workflow Start Start Coat_Plate 1. Coat Microplate with Capture Antibody Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Add_Sample 2. Add Sample/Standard and Enzyme-Conjugated PGF2 Analog Wash1->Add_Sample Incubate Incubate (Competitive Binding) Add_Sample->Incubate Wash2 Wash Incubate->Wash2 Add_Substrate 3. Add Substrate Wash2->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Stop_Reaction 4. Stop Reaction Incubate_Color->Stop_Reaction Read_Plate 5. Read Absorbance (450 nm) Stop_Reaction->Read_Plate Analyze 6. Analyze Data (Calculate Concentration) Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a competitive enzyme-linked immunosorbent assay (ELISA).

References

A Head-to-Head Examination of (5R)-Dinoprost Tromethamine and Other Uterotonic Agents for Postpartum Hemorrhage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (5R)-Dinoprost tromethamine and other commonly used uterotonic agents in the management of postpartum hemorrhage (PPH). The information is compiled from available preclinical and clinical data to assist researchers and drug development professionals in understanding the relative performance, mechanisms of action, and experimental considerations for these compounds.

While direct head-to-head clinical trials specifically evaluating this compound for postpartum hemorrhage are limited in publicly available literature, this guide synthesizes data from studies on Prostaglandin F2α (PGF2α), of which (5R)-Dinoprost is the naturally occurring, biologically active stereoisomer, and its synthetic analogue, Carboprost (B24374) tromethamine. These are compared with other primary uterotonics such as Oxytocin (B344502), Ergonovine, and Misoprostol.

Comparative Efficacy of Uterotonic Agents

The primary goal of uterotonic therapy in PPH is to increase uterine tone and contractions to reduce bleeding. The following tables summarize quantitative data from in vitro and clinical studies.

Table 1: In Vitro Contractile Response of Human Myometrial Strips to Uterotonic Agents

Uterotonic AgentConcentration Range (M)Mean Motility Index (√g·c·10 min⁻¹) (95% CI)
Oxytocin10⁻¹⁰ to 10⁻⁵5.10 (4.70 to 5.50)
Ergonovine10⁻¹⁰ to 10⁻⁵3.46 (3.13 to 3.80)
Prostaglandin F2α (PGF2α)10⁻¹⁰ to 10⁻⁵2.64 (2.40 to 2.87)
Misoprostol10⁻¹⁰ to 10⁻⁵2.52 (2.22 to 2.82)

Data adapted from an in vitro study on myometrial strips from pregnant women. A higher motility index indicates a stronger contractile response.[1]

Table 2: Clinical Efficacy of Uterotonic Agents in the Prevention of Postpartum Hemorrhage

Uterotonic AgentRoute of AdministrationMedian Blood Loss (mL)Incidence of PPH (>500 mL)Need for Additional Uterotonics
Carboprost tromethamine (0.25 mg)Intramuscular438Not specified3%
Oxytocin (20 IU infusion)Intravenous610Not specified15.8%
Oxytocin (10 IU) + Carboprost (0.25 mg)IV + IM520Not specifiedNot specified
Methylergonovine (0.2 mg)Intramuscular756 (Geometric Mean)Not specified30%
Carboprost (0.25 mg)Intramuscular708 (Geometric Mean)Not specified34%

Data from separate clinical trials comparing Carboprost with Oxytocin and Methylergonovine in high-risk patients undergoing cesarean delivery.[2][3]

Table 3: Common Side Effect Profiles of Uterotonic Agents

Side EffectDinoprost tromethamineCarboprost tromethamineOxytocinMethylergonovine
Nausea and VomitingCommon[4]Common (22.2% in one study)[2]Less common (5.4% in one study)[2]Common
DiarrheaCommon[4]More common than with Oxytocin[2]Less commonLess common
HypertensionCan occur[4]Can occurRare (water intoxication at high doses)Significant risk, contraindicated in hypertensive patients
BronchospasmCan occur[4]Contraindicated in patients with asthmaNot a typical side effectNot a typical side effect
Fever/ShiveringCan occurCan occurNot a typical side effectCan occur

Side effect data is compiled from various sources and may vary based on dosage and patient population.[2][4]

Signaling Pathway of this compound

This compound, as a PGF2α analogue, exerts its uterotonic effects by binding to the Prostaglandin F2 receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor primarily initiates a signaling cascade through the Gq alpha subunit.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca2_cyto Increased Intracellular Ca²⁺ ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Contraction Myometrial Contraction Ca2_cyto->Contraction Initiates

Caption: Signaling pathway of this compound in myometrial cells.

Experimental Protocols

Ex Vivo Organ Bath Assay for Uterotonic Activity

This protocol is fundamental for assessing the direct contractile effects of uterotonic agents on myometrial tissue.

1. Tissue Preparation:

  • Myometrial biopsies are obtained from consenting patients undergoing cesarean section.

  • The tissue is immediately placed in chilled, oxygenated physiological salt solution (PSS).

  • Strips of myometrium (approximately 10 mm long and 2 mm wide) are dissected parallel to the muscle fibers.

2. Experimental Setup:

  • Each myometrial strip is mounted in an organ bath chamber containing PSS maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

  • One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.

  • An initial tension of 1-2 grams is applied, and the tissue is allowed to equilibrate for at least 60-90 minutes, with regular washes, until spontaneous, rhythmic contractions stabilize.

3. Data Collection:

  • A baseline period of stable spontaneous contractions is recorded.

  • The uterotonic agent is added to the organ bath in a cumulative, dose-response manner (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), with each concentration maintained for a set period (e.g., 15-20 minutes) until a stable response is achieved.

  • The amplitude and frequency of contractions are recorded continuously.

4. Data Analysis:

  • The contractile response is quantified by calculating the Motility Index (Amplitude × Frequency) or the Area Under the Curve (AUC) for each concentration.

  • Dose-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound.

experimental_workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_data Data Acquisition & Analysis biopsy Myometrial Biopsy dissection Dissect into Strips biopsy->dissection mount Mount in Organ Bath dissection->mount equilibrate Equilibrate & Stabilize mount->equilibrate baseline Record Baseline Contractions equilibrate->baseline add_drug Administer Uterotonic Agent (Dose-Response) baseline->add_drug record Record Contractile Response add_drug->record analyze Analyze Data (Motility Index, AUC) record->analyze

Caption: Workflow for the ex vivo organ bath assay.

Conclusion

The available evidence suggests that prostaglandins (B1171923), including PGF2α and its analogue Carboprost, are potent uterotonic agents. In vitro studies indicate that Oxytocin may induce a stronger contractile response compared to PGF2α.[1] However, clinical data suggests that Carboprost may be more effective than Oxytocin in reducing blood loss during cesarean section, albeit with a higher incidence of side effects such as nausea, vomiting, and diarrhea.[2] The choice of a uterotonic agent in a clinical setting will depend on a balance of efficacy, side-effect profile, patient's clinical condition, and contraindications. For research and development, the distinct signaling pathway of this compound offers a clear target for mechanistic studies and potential development of analogues with improved therapeutic profiles. Further direct comparative clinical trials are warranted to definitively establish the therapeutic position of this compound in the management of postpartum hemorrhage.

References

A Comparative Guide to the In Vitro and In Vivo Effects of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of (5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), with its relevant alternatives.[1] this compound is widely used in veterinary medicine for the synchronization of estrus and treatment of reproductive disorders in livestock.[2][3] This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate informed decisions in research and drug development.

I. Comparative Analysis of In Vivo Effects

This compound and its synthetic analogues, such as cloprostenol (B1669231) and d-cloprostenol, are primarily evaluated in vivo for their luteolytic efficacy, which is crucial for controlling the estrous cycle in cattle.[2][4] The following tables summarize key performance indicators from comparative studies.

Table 1: Comparative Efficacy of this compound and Alternatives on Progesterone (B1679170) (P4) Levels in Cattle

CompoundDose and RouteTime Post-TreatmentMean P4 Concentration (ng/mL)Species/ModelReference
This compound 25 mg, IMDay 05.8 ± 0.5Dairy Cow[2]
Day 21.8 ± 0.2Dairy Cow[2]
Cloprostenol 500 µg, IMDay 06.2 ± 0.4Dairy Cow[2]
Day 21.7 ± 0.3Dairy Cow[2]
d-Cloprostenol 150 µg, IMDay 06.5 ± 0.6Dairy Cow[2]
Day 20.9 ± 0.1*Dairy Cow[2]
This compound 25 mg, IM0 h~4.5Lactating Holstein Cow[5]
56 h<0.5Lactating Holstein Cow[5]
This compound 25 mg, SC0 h~4.5Lactating Holstein Cow[5]
56 h<0.5Lactating Holstein Cow[5]

*Indicates a statistically significant difference compared to this compound and Cloprostenol.

Table 2: Comparative Efficacy on Reproductive Outcomes in Cattle

| Compound | Dose and Route | Pregnancy Rate (%) | Estrus Response Rate (%) | Mean Follicular Size (mm) | Species/Model | Reference | |---|---|---|---|---|---| | This compound | 25 mg, IM | 10 | 92.7 | 11.17 ± 0.43 | Dairy Cow |[2][4] | | Cloprostenol | 500 µg, IM | 30 | 92.7 | 11.53 ± 0.33 | Dairy Cow |[2][4] | | d-Cloprostenol | 150 µg, IM | 40 | - | 15.5 ± 0.82* | Dairy Cow |[2] | | This compound | 25 mg, IM | 31.4 | 82.6 | - | Dairy Cattle |[6] | | Cloprostenol | 500 µg, IV | 39.2 | 83.0 | - | Dairy Cattle |[6] |

*Indicates a statistically significant difference.

II. In Vitro Effects: A Gaping Need for Comparative Data

While the in vivo effects of this compound and its analogues are well-documented, there is a notable scarcity of publicly available, direct comparative in vitro studies. Research has focused more on the downstream effects of prostaglandin signaling in cell cultures rather than a head-to-head comparison of the potency and efficacy of these compounds on primary target cells, such as myometrial smooth muscle cells.

Future in vitro studies should aim to determine key pharmacological parameters such as the half-maximal effective concentration (EC50) for smooth muscle contraction and receptor binding affinities. The following sections outline established experimental protocols that can be adapted for such comparative studies.

III. Experimental Protocols

A. In Vivo Luteolysis Study in Cattle

Objective: To compare the efficacy of this compound and its alternatives in inducing luteolysis and affecting reproductive parameters in cattle.

Animals: Clinically healthy, cycling dairy cows with a functional corpus luteum, confirmed by palpation or ultrasonography.[2][4]

Experimental Design:

  • Animals are randomly assigned to treatment groups (e.g., this compound, Cloprostenol, d-Cloprostenol, and a saline control).[2]

  • Administer the assigned treatment via intramuscular (IM) injection.[2]

  • Collect blood samples via jugular venipuncture at baseline (Day 0) and at specified time points post-treatment (e.g., 24, 48, 72 hours) for progesterone analysis.[2][5][7]

  • Monitor for signs of estrus following treatment.

  • Perform ultrasonography to measure follicular and corpus luteum size.

  • Following induced estrus, perform artificial insemination and subsequent pregnancy diagnosis at an appropriate time.[2]

Hormone Analysis: Progesterone concentrations in serum or plasma are determined using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[2]

B. In Vitro Myometrial Smooth Muscle Contraction Assay

Objective: To quantify and compare the contractile response of uterine smooth muscle to this compound and its alternatives.

Tissue Preparation:

  • Obtain myometrial tissue biopsies from non-pregnant animals (e.g., bovine or ovine) at a specific stage of the estrous cycle.

  • Dissect the myometrium into longitudinal strips of a standardized size (e.g., 10 mm x 2 mm x 2 mm) in a physiological salt solution (e.g., Krebs-Ringer's solution).[8][9]

Experimental Setup:

  • Mount the myometrial strips in an organ bath system containing Krebs-Ringer's solution maintained at 37°C and aerated with 95% O2 and 5% CO2.[8][9][10]

  • Connect one end of the strip to a fixed point and the other to an isometric force transducer to record contractile activity.[8][9]

  • Allow the tissue to equilibrate under a basal tension until spontaneous contractions stabilize.[8][9]

Data Acquisition:

  • Record baseline contractile activity.

  • Add cumulative concentrations of the test compounds (this compound or alternatives) to the organ bath and record the contractile response at each concentration.[10]

  • Measure the amplitude and frequency of contractions. The area under the curve can be calculated to quantify the total contractile response.[11]

IV. Signaling Pathway and Experimental Workflow

A. Signaling Pathway of this compound

This compound, as a PGF2α analogue, exerts its effects by binding to the Prostaglandin F2α Receptor (FP), a G-protein coupled receptor. This interaction primarily activates the Gq alpha subunit, initiating a downstream signaling cascade that leads to an increase in intracellular calcium and subsequent smooth muscle contraction.

PGF2alpha_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Increased Intracellular Ca²⁺ Ca2_increase->PKC Activates Contraction Smooth Muscle Contraction Ca2_increase->Contraction Leads to PKC->Contraction Leads to InVivo_Workflow start Start: Select Cycling Cows with Functional Corpus Luteum randomization Randomly Assign to Treatment Groups start->randomization treatment_dino Group A: This compound randomization->treatment_dino treatment_alt Group B: Alternative (e.g., Cloprostenol) randomization->treatment_alt treatment_control Group C: Saline Control randomization->treatment_control blood_sampling Blood Sampling (Day 0, 24h, 48h, 72h) treatment_dino->blood_sampling treatment_alt->blood_sampling treatment_control->blood_sampling ultrasound Ultrasonography (Follicular & CL size) blood_sampling->ultrasound estrus_detection Estrus Detection ultrasound->estrus_detection ai Artificial Insemination estrus_detection->ai preg_diag Pregnancy Diagnosis ai->preg_diag data_analysis Data Analysis: P4 levels, Pregnancy Rates, Follicle Size preg_diag->data_analysis end End: Comparative Efficacy Determined data_analysis->end

References

Side-by-side comparison of different commercial sources of (5R)-Dinoprost tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing commercial sources of (5R)-Dinoprost tromethamine. This document provides a side-by-side analysis of product specifications, detailed experimental methodologies for purity and biological activity assessment, and visual representations of the compound's signaling pathway and a recommended experimental workflow for comparative analysis.

Side-by-Side Comparison of Commercial this compound

This compound, the tromethamine salt of the naturally occurring Prostaglandin (B15479496) F2α (PGF2α), is a critical reagent in various research fields, including reproductive physiology and cardiovascular studies. Its primary mechanism of action is through the activation of the Prostaglandin F receptor (FP), a G-protein coupled receptor. Given its potent biological activity, the purity and integrity of the compound are of utmost importance for reproducible experimental results. This guide compares the product offerings from several major commercial suppliers.

Data Presentation: Product Specifications

The following table summarizes the available quantitative data for this compound from various suppliers. Note that purity can vary between lots, and it is always recommended to consult the lot-specific certificate of analysis.

SupplierCatalog NumberPurityMethod of AnalysisFormulation
Cayman Chemical 16020≥99%Not specifiedA crystalline solid
Selleck Chemicals S505699.45%[1]HPLC[1]A crystalline solid
MedChemExpress HY-12956A≥98%HPLCA crystalline solid
Sigma-Aldrich 1213001USP Reference StandardNot specifiedA crystalline solid
Tocris Bioscience 4214>98%HPLCA crystalline solid

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of different sources of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is based on general pharmacopeial methods for Dinoprost Tromethamine analysis.[2]

  • Objective: To determine the purity of this compound and identify any related impurities.

  • Instrumentation: A liquid chromatograph equipped with a UV detector set at 200 nm and a C18 column (e.g., 3.9-mm × 15-cm; packing L1).

  • Reagents:

    • Acetonitrile, HPLC grade

    • Phosphoric acid, analytical grade

    • Water, HPLC grade

    • This compound standard and samples for testing

  • Procedure:

    • Mobile Phase Preparation: Prepare a filtered and degassed mixture of water, acetonitrile, and phosphoric acid (750:250:1). Adjust the ratio as needed for optimal separation.

    • Standard Solution Preparation: Accurately weigh and dissolve a known quantity of USP Dinoprost Tromethamine Reference Standard in the mobile phase to obtain a final concentration of approximately 1.0 mg/mL.

    • Sample Solution Preparation: Accurately weigh and dissolve approximately 25.0 mg of the this compound sample in 25 mL of the mobile phase.

    • Chromatographic Conditions:

      • Flow rate: Approximately 2 mL per minute.

      • Injection volume: About 10 µL.

    • Analysis: Inject the standard and sample solutions into the chromatograph. Record the peak responses. The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.

Biological Activity Assessment: In Vitro Calcium Mobilization Assay

This is a representative protocol to assess the biological activity of this compound by measuring its ability to induce an increase in intracellular calcium in a cell line expressing the FP receptor.

  • Objective: To quantify the potency of this compound by measuring its EC50 for calcium mobilization.

  • Materials:

    • A suitable cell line endogenously or recombinantly expressing the human FP receptor (e.g., HEK293 cells).

    • A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

    • This compound standard and samples.

    • A fluorescence plate reader capable of kinetic reading.

  • Procedure:

    • Cell Preparation: Plate the FP receptor-expressing cells in a 96-well black, clear-bottom plate and culture until they reach a confluent monolayer.

    • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with the calcium indicator dye according to the manufacturer's instructions.

    • Compound Preparation: Prepare a serial dilution of the this compound standard and samples in the assay buffer.

    • Measurement: Place the cell plate in the fluorescence plate reader. Record the baseline fluorescence, then add the different concentrations of the Dinoprost tromethamine solutions to the wells. Immediately begin kinetic measurement of fluorescence intensity for a period of 1-2 minutes.

    • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

Signaling Pathway of this compound

This compound (PGF2α) mediates its effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor. This interaction primarily activates the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to various cellular responses such as smooth muscle contraction.

Dinoprost_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PGF2a (5R)-Dinoprost tromethamine (PGF2α) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_increase->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to

Caption: Signaling pathway of this compound.

Experimental Workflow for Comparison of Commercial Sources

A systematic approach is necessary to objectively compare different commercial sources of a chemical compound. The workflow should include initial characterization of the physical and chemical properties, followed by a quantitative assessment of purity and biological activity.

Experimental_Workflow cluster_procurement Procurement & Initial Characterization cluster_analysis Analytical & Biological Comparison cluster_evaluation Data Evaluation & Selection Procure Procure this compound from multiple suppliers Phys_Chem Physical & Chemical Characterization (Appearance, Solubility) Procure->Phys_Chem Purity Purity Assessment (e.g., HPLC, LC-MS) Phys_Chem->Purity Identity Identity Confirmation (e.g., NMR, MS) Phys_Chem->Identity Bio_Activity Biological Activity Assay (e.g., Calcium Mobilization) Phys_Chem->Bio_Activity Data_Analysis Data Analysis & Comparison (Purity, Impurity Profile, Potency) Purity->Data_Analysis Identity->Data_Analysis Bio_Activity->Data_Analysis Supplier_Selection Supplier Selection (Based on performance, consistency, and cost) Data_Analysis->Supplier_Selection

Caption: Workflow for comparing commercial chemical sources.

References

Quantitative Potency of (5R)-Dinoprost Tromethamine: A Cross-Species Comparison

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine , the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent and smooth muscle stimulant widely used in veterinary and human medicine. Its primary mechanism of action is through the activation of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[1][2] This guide provides a comparative overview of the potency of this compound across various species, supported by available experimental data.

Potency Comparison Across Species

The potency of this compound is typically quantified by its half-maximal effective concentration (EC₅₀) for smooth muscle contraction or its half-maximal inhibitory concentration (IC₅₀) for luteolysis, the process of corpus luteum regression. While comprehensive comparative data is limited, available studies provide insights into its activity in different species.

SpeciesTissue/EffectPotency (EC₅₀/IC₅₀)
Rat Uterine Smooth Muscle Contraction52 ± 11 nM
Cattle Luteolysis (Progesterone Inhibition)Data not available in the form of a specific IC₅₀ value. However, intramuscular doses of 25 mg are effective in inducing luteolysis.[1]
Horse Uterine Smooth Muscle ContractionData not available in the form of a specific EC₅₀ value. Intramuscular injection of PGF2α has been shown to increase uterine contractility in nonpregnant mares.
Pig Uterine Smooth Muscle ContractionPGF2α is known to increase the contractility of uterine smooth muscle. Specific EC₅₀ values are not readily available in the reviewed literature.
Human Myometrial Contraction (Pregnant)Myometrium from pregnant women has been found to be refractory to the contractile effects of PGF2α in vitro, making a standard EC₅₀ determination challenging.

Note: The potency of this compound can be influenced by factors such as the physiological state of the animal (e.g., stage of the estrous cycle, pregnancy) and the specific experimental conditions.

Signaling Pathway of this compound

This compound exerts its effects by binding to the FP receptor, a Gq-protein coupled receptor. This interaction initiates a signaling cascade that leads to increased intracellular calcium levels and subsequent physiological responses, such as smooth muscle contraction and luteolysis.

Dinoprost_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ion Ca²⁺ ER->Ca2_ion Releases Response Physiological Response (e.g., Contraction, Luteolysis) Ca2_ion->Response Mediates PKC->Response Contributes to

Figure 1. Signaling pathway of this compound.

Experimental Protocols

The quantitative assessment of this compound potency relies on established in vitro and in vivo experimental protocols.

In Vitro Uterine Smooth Muscle Contraction Assay (Organ Bath)

This assay directly measures the contractile response of uterine tissue to this compound.

  • Tissue Preparation: Uterine smooth muscle strips are obtained from the species of interest and dissected to appropriate dimensions.

  • Mounting: The tissue strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (typically 37°C) and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

  • Transducer Connection: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractile activity.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until stable spontaneous contractions are observed.

  • Drug Administration: Increasing concentrations of this compound are added to the organ bath in a cumulative or non-cumulative manner.

  • Data Recording and Analysis: The contractile force is recorded continuously. A dose-response curve is generated by plotting the increase in contractile force against the logarithm of the drug concentration. The EC₅₀ value is then calculated from this curve.

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Harvest Harvest Uterine Tissue Strip_Dissection Dissect Muscle Strips Tissue_Harvest->Strip_Dissection Mounting Mount Strip in Organ Bath Strip_Dissection->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Drug_Addition Add Cumulative Doses of This compound Equilibration->Drug_Addition Recording Record Contractile Force Drug_Addition->Recording Dose_Response Generate Dose-Response Curve Recording->Dose_Response EC50_Calc Calculate EC₅₀ Dose_Response->EC50_Calc

Figure 2. Experimental workflow for an organ bath assay.

In Vivo Luteolysis Assay (Progesterone Measurement)

This assay assesses the ability of this compound to induce luteolysis by measuring the decline in progesterone (B1679170) levels.

  • Animal Selection: Female animals of the target species with a functional corpus luteum (mid-luteal phase of the estrous cycle) are selected.

  • Baseline Sampling: A blood sample is collected to determine the baseline progesterone concentration.

  • Drug Administration: A specific dose of this compound is administered, typically via intramuscular injection.

  • Post-treatment Sampling: Blood samples are collected at various time points after drug administration (e.g., 24, 48, 72 hours).

  • Progesterone Analysis: Serum or plasma progesterone concentrations are measured using a validated method, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage decrease in progesterone concentration from baseline is calculated for each dose. An IC₅₀ value, the concentration of the drug that causes a 50% reduction in progesterone levels, can be determined by testing a range of doses. Luteolysis is generally considered successful when progesterone levels drop below a certain threshold (e.g., <1 ng/mL in cattle).[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-Dinoprost tromethamine
Reactant of Route 2
(5R)-Dinoprost tromethamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.